3-(T-Butylthio)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-tert-butylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARYEXGCYYRRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675251 | |
| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-05-7 | |
| Record name | B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 3-(tert-Butylthio)phenylboronic acid. The information is intended to support its application in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.
Core Chemical Properties
3-(tert-Butylthio)phenylboronic acid is an organoboron compound that is increasingly utilized as a building block in synthetic chemistry. Its key physical and chemical properties are summarized below. While specific experimental data such as a precise melting point are not consistently reported in publicly available literature, the data presented is based on information from chemical suppliers and analogous compounds.
Table 1: Physical and Chemical Properties of 3-(tert-Butylthio)phenylboronic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅BO₂S | [1] |
| Molecular Weight | 210.10 g/mol | [1] |
| CAS Number | 1217501-05-7 | |
| Appearance | White to off-white solid (powder or crystalline) | [2] |
| Melting Point | Not consistently reported. Phenylboronic acid has a melting point of 216-219 °C, but this is expected to differ. | |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and chloroform. Phenylboronic acids generally exhibit high solubility in ethers and ketones and low solubility in hydrocarbons. | [2] |
| Stability | Store in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. Boronic acids can dehydrate to form boroxines. | [1][3] |
Spectroscopic and Analytical Data
Detailed spectroscopic data for 3-(tert-Butylthio)phenylboronic acid is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | The tert-butyl group (C(CH₃)₃) is expected to show a sharp, intense singlet at approximately 1.3 ppm. Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, which can be exchangeable with D₂O. |
| ¹³C NMR | The spectra would show signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons, including the carbon atom bonded to the boron atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches (~1400-1600 cm⁻¹), and a strong B-O stretch (~1330-1380 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and parts of the phenylboronic acid moiety. |
Reactivity and Chemical Behavior
The primary utility of 3-(tert-Butylthio)phenylboronic acid in synthetic chemistry stems from the reactivity of the boronic acid functional group.
Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2] The reaction couples the phenylboronic acid with an organohalide (or triflate) to form a biaryl structure. The presence of the meta-substituted tert-butylthio group can influence the electronic properties and steric hindrance of the molecule, thereby affecting reaction kinetics and product selectivity.
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium center.
-
Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.
Formation of Boronate Esters
Like other boronic acids, 3-(tert-Butylthio)phenylboronic acid can react reversibly with diols to form cyclic boronate esters. This property is useful for protecting the boronic acid group or for applications in sensing and dynamic covalent chemistry.
Experimental Protocols
Generalized Synthesis of 3-(tert-Butylthio)phenylboronic Acid
The synthesis typically involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
Protocol Steps:
-
Grignard Reagent Formation: To a solution of 3-bromo(tert-butylthio)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. The mixture is gently heated to initiate the reaction, then stirred at room temperature until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C, and a solution of triisopropyl borate in THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a typical procedure for coupling 3-(tert-Butylthio)phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-(tert-Butylthio)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or n-propanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottomed flask equipped with a condenser and magnetic stir bar, add the aryl bromide, 3-(tert-Butylthio)phenylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
Hazard Identification:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment prior to use. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.
References
An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1217501-05-7
This technical guide provides a comprehensive overview of 3-(tert-Butylthio)phenylboronic acid, a versatile organoboron compound with significant potential in organic synthesis and drug discovery. Due to its specific structural features, this building block is of interest to researchers developing novel therapeutics and complex molecular architectures.
Chemical and Physical Properties
While extensive experimental data for 3-(tert-Butylthio)phenylboronic acid is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier information. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1217501-05-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅BO₂S | [1] |
| Molecular Weight | 210.1 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | ≥95% | [1] |
| Storage | Store long-term in a cool, dry place. | [1] |
Synthesis
A general workflow for the synthesis of arylboronic acids is depicted below.
Caption: A potential synthetic pathway to 3-(tert-Butylthio)phenylboronic acid.
Disclaimer: This represents a generalized synthetic approach and has not been experimentally validated for this specific compound from available literature.
Applications in Organic Synthesis and Drug Discovery
Phenylboronic acids are cornerstone reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The primary application of 3-(tert-Butylthio)phenylboronic acid is expected to be in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl and related structures. These motifs are prevalent in many biologically active molecules and pharmaceuticals.
A generalized workflow for a Suzuki-Miyaura coupling reaction is presented below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The presence of the meta-substituted tert-butylthio group can influence the electronic and steric properties of the resulting coupled products, potentially leading to desirable pharmacological profiles.
Potential in Drug Discovery
The structural features of 3-(tert-Butylthio)phenylboronic acid make it an attractive building block for medicinal chemistry programs. The lipophilic tert-butyl group can enhance membrane permeability and metabolic stability of a drug candidate. The sulfur atom can participate in various non-covalent interactions with biological targets.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(tert-Butylthio)phenylboronic acid is associated with the following hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
As of the date of this guide, specific, validated experimental protocols utilizing 3-(tert-Butylthio)phenylboronic acid are not widely published. Researchers should adapt general procedures for Suzuki-Miyaura cross-coupling or other reactions involving phenylboronic acids, with careful optimization of reaction conditions such as the catalyst, base, solvent, and temperature.
A generic protocol for a small-scale Suzuki-Miyaura reaction is provided below as a starting point.
General Procedure for a Trial Suzuki-Miyaura Coupling:
-
To a reaction vial, add 3-(tert-Butylthio)phenylboronic acid (1.0 eq), the desired aryl or vinyl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Add an appropriate solvent (e.g., a mixture of toluene and water, or dioxane).
-
Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Heat the reaction mixture with stirring at a suitable temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Note: This is a generalized protocol and requires optimization for specific substrates.
Conclusion
3-(tert-Butylthio)phenylboronic acid is a valuable building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers potential advantages in the design of novel compounds with applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its utility can be inferred from the well-established chemistry of phenylboronic acids. As with any chemical reagent, proper safety precautions must be followed during its handling and use.
References
An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 3-(tert-Butylthio)phenylboronic acid is a versatile organoboron compound that holds significant promise in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a bulky tert-butylthio group, make it a valuable building block in organic synthesis, particularly in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and targeted drug delivery systems.
Core Molecular Data
A clear understanding of the fundamental physicochemical properties of 3-(tert-Butylthio)phenylboronic acid is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₅BO₂S |
| Molecular Weight | 210.10 g/mol |
| CAS Number | 1217501-05-7[1] |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of Aryl Boronic Acids:
-
Formation of the Grignard Reagent: To a solution of 3-bromo-tert-butylthiobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are added. The mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent, 3-(tert-butylthio)phenylmagnesium bromide, is typically indicated by a change in color and the consumption of the magnesium.
-
Borylation: The freshly prepared Grignard reagent is then cooled to a low temperature (typically -78 °C) and added dropwise to a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, also at -78 °C. The reaction is stirred at this temperature for several hours to ensure complete formation of the boronate ester intermediate.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolysis step converts the boronate ester to the desired 3-(tert-butylthio)phenylboronic acid.
-
Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure 3-(tert-butylthio)phenylboronic acid.
Key Applications in Drug Development
The utility of 3-(tert-Butylthio)phenylboronic acid in drug development stems primarily from the versatile reactivity of the phenylboronic acid group.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most powerful applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a highly efficient method for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many drug molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, 3-(tert-Butylthio)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) are combined.[2]
-
Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water 4:1), is added.[2] The vessel is then thoroughly degassed and placed under an inert atmosphere.
-
Reaction: The mixture is heated with vigorous stirring for a period determined by reaction monitoring (e.g., via TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted. The organic phase is washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Targeted Drug Delivery
Phenylboronic acids have emerged as valuable targeting moieties in the development of drug delivery systems for cancer therapy.[3][4] This is due to their ability to form reversible covalent bonds with cis-diols, which are present in sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4][5] By functionalizing nanoparticles or drug carriers with 3-(tert-Butylthio)phenylboronic acid, it is possible to achieve targeted delivery of therapeutic agents to tumor sites, potentially increasing efficacy and reducing off-target side effects.
References
- 1. CAS 1217501-05-7: Ácido b-[3-[(1,1-dimetiletil)tio]fenil]b… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(tert-Butylthio)phenylboronic acid is a specialized organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety and a sterically hindering tert-butylthio group at the meta position, offers distinct reactivity and selectivity profiles. This guide provides a comprehensive overview of its structure, properties, a proposed synthesis protocol, and potential applications in drug discovery and development, including its role as a versatile building block in cross-coupling reactions.
Chemical Structure and Properties
3-(tert-Butylthio)phenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a tert-butylthio group (-S-C(CH₃)₃) at position 3.
Table 1: Physicochemical Properties of 3-(tert-Butylthio)phenylboronic Acid
| Property | Value |
| CAS Number | 1217501-05-7 |
| Molecular Formula | C₁₀H₁₅BO₂S |
| Molecular Weight | 210.10 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents like methanol, DMSO, and THF (predicted) |
Table 2: Predicted Spectroscopic Data for 3-(tert-Butylthio)phenylboronic Acid
| Spectroscopy | Predicted Chemical Shifts (ppm) |
| ¹H NMR (in CDCl₃) | ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~1.3 (s, 9H, -C(CH₃)₃), ~5.5-6.5 (br s, 2H, -B(OH)₂) |
| ¹³C NMR (in CDCl₃) | ~140-145 (Ar-C-S), ~130-135 (Ar-C), ~125-130 (Ar-C), ~45-50 (-S-C(CH₃)₃), ~30-35 (-C(CH₃)₃) |
Note: The predicted NMR data is based on the analysis of structurally similar compounds.
Synthesis
Proposed Experimental Protocol: Synthesis of 3-(tert-Butylthio)phenylboronic Acid
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-bromo-tert-butylthiobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add the solution of 3-bromo-tert-butylthiobenzene to the magnesium turnings. The reaction is initiated by gentle heating.
-
Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent, 3-(tert-butylthio)phenylmagnesium bromide.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF to the Grignard reagent via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench with dilute hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-(tert-butylthio)phenylboronic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexanes) to obtain the pure product.
-
Applications in Drug Discovery and Development
Phenylboronic acids are a versatile class of compounds with numerous applications in medicinal chemistry. The unique structural features of 3-(tert-butylthio)phenylboronic acid make it a promising candidate for various applications.
Suzuki-Miyaura Cross-Coupling Reactions
3-(tert-Butylthio)phenylboronic acid can serve as a valuable building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The tert-butylthio group can influence the electronic and steric properties of the resulting molecules, potentially leading to novel compounds with interesting biological activities.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-(tert-butylthio)phenylboronic acid (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat it under a nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.
Potential as Enzyme Inhibitors
Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site. The 3-(tert-butylthio)phenyl moiety could provide specific interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibitors.
Role in Signaling Pathways
While no specific signaling pathways involving 3-(tert-butylthio)phenylboronic acid have been reported, its potential as an enzyme inhibitor suggests it could modulate various cellular processes. For instance, if it were to inhibit a key kinase in a cancer-related signaling pathway, it could have anti-proliferative effects.
Conclusion
3-(tert-Butylthio)phenylboronic acid is a promising chemical entity for researchers in organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel compounds and the development of targeted therapeutics. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential. This guide provides a foundational understanding to stimulate and support such research endeavors.
An In-depth Technical Guide to the Physical Properties and Applications of 3-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butylthio)phenylboronic acid is an organoboron compound of interest in synthetic organic chemistry, particularly for the construction of complex molecular architectures. Its utility primarily lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its known physical properties, detailed experimental protocols for the determination of key physical characteristics, and its primary application in organic synthesis.
Core Physical and Chemical Properties
Currently, there is a limited amount of experimentally determined physical property data for 3-(tert-Butylthio)phenylboronic acid in publicly available literature. The following tables summarize the available identifying information and provide data for a structurally related isomer, 4-(tert-Butylthio)phenylboronic acid, for comparative context.
Table 1: Identifying Information for 3-(tert-Butylthio)phenylboronic Acid
| Property | Value | Reference |
| CAS Number | 1217501-05-7 | |
| Molecular Formula | C₁₀H₁₅BO₂S | |
| Molecular Weight | 210.1 g/mol | |
| Purity | Typically ≥95% |
Table 2: Physical Properties of the Isomer 4-(tert-Butylthio)phenylboronic Acid
Disclaimer: The following data is for the regioisomer 4-(tert-Butylthio)phenylboronic acid and should be used for reference purposes only. These values are not experimentally determined for 3-(tert-Butylthio)phenylboronic acid.
| Property | Value | Reference |
| Melting Point | 168-170 °C | |
| Boiling Point (Predicted) | 352.7 ± 44.0 °C | |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [1] |
| logP | 1.257 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
Experimental Protocols for Physical Property Determination
Given the absence of comprehensive experimental data, this section provides detailed, standard methodologies for determining the key physical properties of 3-(tert-Butylthio)phenylboronic acid.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry 3-(tert-Butylthio)phenylboronic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Understanding the solubility of 3-(tert-Butylthio)phenylboronic acid in various organic solvents is crucial for its use in synthesis, purification, and formulation.
Methodology: Dynamic (Polythermal) Method
-
Sample Preparation: A series of vials are prepared, each containing a known mass of 3-(tert-Butylthio)phenylboronic acid and a known volume of a specific solvent (e.g., methanol, ethanol, acetone, toluene, etc.).
-
Temperature Control: Each vial is placed in a thermostatically controlled bath equipped with a magnetic stirrer. The temperature is gradually increased at a controlled rate.
-
Visual or Instrumental Observation: The temperature at which the solid completely dissolves to form a clear solution is recorded. This can be determined visually or by using a turbidity sensor.
-
Data Analysis: The solubility is expressed as the concentration of the solute in the solvent at that specific temperature. This process is repeated for a range of temperatures to construct a solubility curve for each solvent.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of 3-(tert-Butylthio)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The presence of the tert-butylthio group can influence the electronic and steric properties of the resulting biaryl compounds, potentially leading to desirable modifications in their biological activity or material properties.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic acid like 3-(tert-Butylthio)phenylboronic acid.
Logical Relationship: Catalytic Cycle of Suzuki-Miyaura Coupling
The underlying mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The diagram below outlines the key steps of this process.
Conclusion
3-(tert-Butylthio)phenylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. While specific, experimentally determined physical property data for this compound is not widely available, established protocols for determining these properties can be readily applied. For researchers in drug discovery and materials science, this compound offers a means to introduce a tert-butylthio-substituted phenyl moiety, which can be leveraged to modulate the physicochemical and biological properties of target molecules. Further characterization of its physical properties will undoubtedly enhance its utility and facilitate its broader application in chemical research.
References
3-(T-Butylthio)phenylboronic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 3-(tert-Butylthio)phenylboronic acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-(tert-Butylthio)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for 3-(tert-Butylthio)phenylboronic acid in public literature, this document presents solubility data for analogous compounds, including phenylboronic acid and its substituted derivatives, to serve as a valuable proxy for researchers. This guide details established experimental protocols for determining the solubility of boronic acids, enabling researchers to ascertain the solubility of the title compound. Furthermore, this document includes visualizations of a standard solubility determination workflow and the Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction to 3-(tert-Butylthio)phenylboronic acid
3-(tert-Butylthio)phenylboronic acid is an organoboron compound featuring a boronic acid functional group and a tert-butylthio substituent on the phenyl ring. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The lipophilic tert-butylthio group can significantly influence the molecule's polarity, steric hindrance, and overall physicochemical properties, which in turn affect its solubility and potential biological activity. A thorough understanding of the solubility of 3-(tert-Butylthio)phenylboronic acid in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.
Solubility Profile of Analogous Phenylboronic Acids
To provide a comprehensive understanding, the following tables summarize the experimentally determined solubility of phenylboronic acid and its derivatives in several common organic solvents. This data can serve as a useful reference for estimating the solubility of 3-(tert-Butylthio)phenylboronic acid. The introduction of substituents on the phenylboronic acid ring, such as an isobutoxy group, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2][3]
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4]
| Solvent | Molar Fraction (x) at 293.15 K (20 °C) | Solubility ( g/100g Solvent) |
| Acetone | 0.198 | 42.6 |
| 3-Pentanone | 0.178 | 34.6 |
| Dipropyl ether | 0.160 | 29.8 |
| Chloroform | 0.051 | 5.2 |
| Methylcyclohexane | 0.001 | 0.1 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 298.15 K (25 °C) [2]
| Solvent | 2-Isobutoxyphenylboronic acid ( g/100g ) | 3-Isobutoxyphenylboronic acid ( g/100g ) | 4-Isobutoxyphenylboronic acid ( g/100g ) |
| Chloroform | 139.8 | 18.6 | 15.1 |
| 3-Pentanone | 100.0 | 48.9 | 38.0 |
| Acetone | 90.9 | 50.0 | 40.0 |
| Dipropyl ether | 34.5 | 10.5 | 8.7 |
| Methylcyclohexane | 1.6 | 0.2 | 0.1 |
Experimental Protocol for Solubility Determination
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[5] This technique involves observing the dissolution of a solid in a liquid upon controlled heating.[2][6]
Principle: The dynamic method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased. The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable thermostatic bath
-
Precision thermometer (e.g., Pt100 sensor, accuracy ±0.02 K)
-
Luminance probe or laser beam and detector for turbidity measurement
-
Analytical balance (accuracy ±0.0001 g)
Procedure:
-
Sample Preparation: A biphasic sample of the boronic acid and the chosen organic solvent of a known composition is prepared by accurately weighing both components directly in the jacketed glass vessel.
-
Heating and Stirring: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure homogeneity.[2][6]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by measuring the intensity of light passing through the solution using a luminance probe or a laser-based system.
-
Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear, indicating the complete dissolution of the solid, is recorded.
-
Data Collection: The experiment is repeated for different compositions of the boronic acid and solvent to generate a solubility curve (solubility vs. temperature).[5]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the dynamic method for determining the solubility of a boronic acid.
Caption: Workflow for determining boronic acid solubility.
Suzuki-Miyaura Cross-Coupling Reaction
3-(tert-Butylthio)phenylboronic acid is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. The solubility of the boronic acid, the aryl halide, and the catalyst in the chosen solvent system is critical for reaction efficiency.
Caption: Key steps in the Suzuki-Miyaura reaction.
Conclusion
While specific quantitative solubility data for 3-(tert-Butylthio)phenylboronic acid is not extensively documented in publicly available literature, its general solubility can be inferred from the behavior of analogous compounds like phenylboronic acid and its derivatives. These compounds generally exhibit good solubility in polar organic solvents. For practical applications, the provided data on analogous compounds offers valuable insights. The standardized dynamic method for solubility determination presents a reliable protocol for generating specific data as needed. A comprehensive understanding of solubility is paramount for the effective use of 3-(tert-Butylthio)phenylboronic acid in synthetic chemistry, particularly in optimizing conditions for Suzuki-Miyaura cross-coupling reactions.
References
Stability and Storage of 3-(tert-Butylthio)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(tert-Butylthio)phenylboronic acid. Due to the limited availability of specific stability data for this exact molecule, this guide synthesizes information from studies on analogous arylboronic acids to infer its stability profile and provide best practices for its handling and storage.
Executive Summary
3-(tert-Butylthio)phenylboronic acid is a member of the arylboronic acid class of compounds, which are known to be sensitive to certain environmental factors. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. Stability is influenced by moisture, temperature, light, and pH. Proper storage and handling are crucial to maintain the integrity and reactivity of this reagent. This guide outlines the key factors affecting stability, provides recommended storage conditions, and details general experimental protocols for stability assessment.
Factors Influencing Stability
The stability of 3-(tert-Butylthio)phenylboronic acid is primarily affected by the following factors:
-
Moisture/Water: The presence of water can lead to hydrolysis and facilitate protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is cleaved from the aromatic ring.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For many arylboronic acids, refrigeration is recommended to prolong shelf life.
-
Light: Exposure to light, particularly UV light, can promote oxidative degradation.[4]
-
Air/Oxygen: Phenylboronic acids can be sensitive to air, leading to oxidation of the boronic acid moiety.[5] Storing under an inert atmosphere is often recommended.
-
pH: The stability of arylboronic acids is pH-dependent. Both acidic and basic conditions can catalyze degradation, with the rate of protodeboronation often being influenced by the pH of the solution.[1][2][3]
-
Contaminants: The presence of metal ions can catalyze the decomposition of arylboronic acids.[6][7]
The tert-butylthio substituent at the meta position of the phenyl ring is an electron-donating group. Electron-rich arylboronic acids are generally more prone to protodeboronation.[6] Therefore, it is reasonable to presume that 3-(tert-Butylthio)phenylboronic acid may be susceptible to this degradation pathway.
Recommended Storage and Handling
To ensure the long-term stability of 3-(tert-Butylthio)phenylboronic acid, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation from atmospheric oxygen. |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and protodeboronation. |
| Light | Protect from light. | To minimize photolytic degradation. |
| Handling | Use in a well-ventilated area. Avoid generating dust. | General laboratory safety and to minimize exposure to air and moisture. |
Degradation Pathways
The two primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation: This is a process where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This can be catalyzed by aqueous acids or bases.[1][2][3]
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. This can lead to the formation of phenols and other byproducts.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - STEMart [ste-mart.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
3-(tert-Butylthio)phenylboronic Acid: A Technical Review of a Versatile Building Block
Disclaimer: Scientific literature providing specific experimental data for 3-(tert-butylthio)phenylboronic acid is limited. The following information is a comprehensive overview based on the established chemistry of analogous phenylboronic acids and general reaction protocols. The experimental details provided are illustrative and may require optimization for this specific compound.
Introduction
3-(tert-Butylthio)phenylboronic acid is an organoboron compound that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. Its structure, featuring a phenyl ring functionalized with both a boronic acid group and a tert-butylthio substituent, offers unique steric and electronic properties that can be exploited in a variety of chemical transformations. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The tert-butylthio group, with its bulky alkyl component and sulfur atom, can influence the compound's reactivity, solubility, and potential biological activity. This technical guide provides an in-depth review of the anticipated synthesis, properties, and applications of 3-(tert-butylthio)phenylboronic acid, drawing upon the extensive literature of related compounds.
Chemical Properties and Data
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₁₀H₁₅BO₂S | Based on structure |
| Molecular Weight | 210.10 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy with other phenylboronic acids |
| Solubility | Soluble in organic solvents like methanol, ethanol, THF, and DMF | General property of phenylboronic acids |
| Stability | Stable under standard conditions; may dehydrate to form boroxine | General property of boronic acids |
| pKa | ~8.5 - 9.5 | Analogy with substituted phenylboronic acids |
Synthesis
The synthesis of 3-(tert-butylthio)phenylboronic acid can be approached through several established methods for the preparation of arylboronic acids. A common and effective strategy involves the reaction of an organometallic reagent with a trialkyl borate.
General Synthetic Workflow
The Genesis and Evolution of Aryl Thioether Boronic Acids: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of Aryl Thioether Boronic Acids.
Introduction
Aryl thioether boronic acids represent a unique class of organoboron compounds that merge the versatile reactivity of boronic acids with the structural motifs of aryl thioethers. This combination has garnered increasing interest in the field of medicinal chemistry and drug development. The boronic acid moiety is a well-established pharmacophore, famously incorporated into drugs like the proteasome inhibitor Bortezomib, and is known for its ability to form reversible covalent bonds with biological targets.[1][2] Simultaneously, the aryl thioether scaffold is a common feature in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of aryl thioether boronic acids, with a focus on their relevance to researchers in the pharmaceutical sciences.
Historical Perspective and Discovery
The history of aryl thioether boronic acids is intrinsically linked to the broader development of organoboron chemistry. While Edward Frankland reported the first synthesis of a boronic acid in 1860, the specific class of aryl thioether boronic acids emerged much later as synthetic methodologies became more sophisticated.[3] The development of cross-coupling reactions, particularly those that form carbon-sulfur (C-S) and carbon-boron (C-B) bonds, paved the way for the deliberate synthesis of these bifunctional molecules.
A key example of this class is 4-(methylthio)phenylboronic acid, also known as thioanisole-4-boronic acid.[4][5][6][7] While a definitive "discovery" paper for this specific molecule is not readily identifiable, its availability and use in chemical synthesis have grown with the advent of powerful synthetic tools. The rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and copper-catalyzed reactions like the Chan-Lam S-arylation, provided the necessary chemical technology to construct such molecules with precision. These methods allowed for the union of an aryl ring bearing a thioether group with a boronic acid moiety, or the introduction of a thioether onto a pre-existing aryl boronic acid. The true "discovery" of this class, therefore, was less a singular event and more of an enabling of their synthesis by the broader evolution of organic chemistry.
Synthetic Methodologies
The synthesis of aryl thioether boronic acids can be approached in two primary ways: by creating the C-B bond on a pre-existing aryl thioether or by forming the C-S bond on a pre-existing aryl boronic acid. The latter has become more prevalent due to the commercial availability of a wide range of substituted aryl boronic acids.
Chan-Lam S-Arylation
The Chan-Lam S-arylation is a copper-catalyzed cross-coupling reaction between a thiol and an aryl boronic acid to form an aryl thioether. This reaction is particularly useful for the synthesis of aryl thioether boronic acids when starting with a mercapto-substituted aryl boronic acid.
Detailed Experimental Protocol: Chan-Lam S-Arylation
The following is a general procedure for the copper-sulfate-catalyzed S-arylation of thiols with arylboronic acids at room temperature:
-
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Thiol (1.2 mmol)
-
CuSO₄ (5 mol %)
-
1,10-Phenanthroline monohydrate (1,10-phen·H₂O) (10 mol %)
-
Ethanol (EtOH)
-
Oxygen (balloon)
-
-
Procedure:
-
To a reaction vessel, add the aryl boronic acid (1.0 mmol), CuSO₄ (0.05 mmol), and 1,10-phen·H₂O (0.1 mmol).
-
Add ethanol as the solvent.
-
Add the thiol (1.2 mmol) to the mixture.
-
Seal the vessel and introduce an oxygen atmosphere via a balloon.
-
Stir the reaction mixture vigorously at room temperature for the appropriate time (typically 8-24 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl thioether.
-
Quantitative Data for Chan-Lam S-Arylation
| Aryl Boronic Acid | Thiol | Product | Yield (%) |
| Phenylboronic acid | 4-Methylthiophenol | 4-(Methylthio)phenyl phenyl sulfide | 85 |
| 4-Methoxyphenylboronic acid | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 92 |
| 4-Chlorophenylboronic acid | 4-tert-Butylthiophenol | 4-tert-Butylphenyl 4-chlorophenyl sulfide | 88 |
| 3-Nitrophenylboronic acid | Thiophenol | 3-Nitrophenyl phenyl sulfide | 75 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl cross-coupling reaction is a palladium-catalyzed reaction of a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) carboxylate. This reaction is highly effective for the formation of C-C bonds but can also be adapted for the synthesis of aryl thioethers from thioesters and aryl boronic acids under neutral conditions.
Detailed Experimental Protocol: Liebeskind-Srogl Coupling
The following is a general procedure for the Liebeskind-Srogl cross-coupling of a thioester with an arylboronic acid:
-
Materials:
-
Thioester (0.5 mmol)
-
Aryl boronic acid (0.75 mmol)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol %)
-
Tris(2-furyl)phosphine (TFP) (10 mol %)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), combine the thioester (0.5 mmol), aryl boronic acid (0.75 mmol), Pd₂(dba)₃ (0.0125 mmol), TFP (0.05 mmol), and CuTC (0.75 mmol).
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 50 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
-
Quantitative Data for Liebeskind-Srogl Coupling
| Thioester | Aryl Boronic Acid | Product | Yield (%) |
| S-Phenyl benzothioate | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 91 |
| S-Ethyl propanethioate | Phenylboronic acid | Propiophenone | 85 |
| S-Phenyl 2-thiophenecarbothioate | 4-Chlorophenylboronic acid | (4-Chlorophenyl)(thiophen-2-yl)methanone | 88 |
| S-tert-Butyl ethanethioate | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)ethan-1-one | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Applications in Drug Discovery and Development
The unique structural and electronic properties of aryl thioether boronic acids make them attractive candidates for drug discovery. The boronic acid moiety can act as a serine protease inhibitor by forming a stable, reversible tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[8] Furthermore, the aryl thioether portion of the molecule can be tailored to enhance binding affinity and selectivity for the target protein.
Enzyme Inhibition
Aryl boronic acids have been investigated as inhibitors of various enzymes. For instance, a range of aryl and heteroaryl boronic acids have demonstrated inhibitory properties against hormone-sensitive lipase.[9] Similarly, functionalized aryl boronic acids have been synthesized and evaluated as potential inhibitors of factor XIa, a key enzyme in the coagulation cascade.[2] The thioether group in an aryl thioether boronic acid can engage in additional interactions within the enzyme's active site, such as hydrophobic or sulfur-pi interactions, potentially leading to enhanced potency and selectivity.
Modulation of Signaling Pathways
While direct modulation of signaling pathways by aryl thioether boronic acids is an emerging area of research, the foundational components of these molecules have known effects on key cellular signaling cascades. Thiophene-based boronic acids, which are structural analogs of aryl thioether boronic acids, are utilized in the synthesis of kinase inhibitors that target pathways such as the MAPK and PI3K/Akt signaling cascades. These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[10][11]
The proteasome inhibitor Bortezomib, a peptide boronic acid, has been shown to induce apoptosis in cancer cells through the modulation of the MAPK signaling pathway.[12] Specifically, Bortezomib can lead to the activation of the c-Jun-N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular stress responses, while inactivating the extracellular signal-regulating kinase 1/2 (ERK1/2) pathway that is typically associated with cell survival.[12] It is plausible that appropriately designed aryl thioether boronic acids could be developed to target specific kinases or other proteins within these critical signaling networks.
dot graph SignalingPathways { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} end_dot Figure 1: Potential signaling pathways targeted by aryl thioether boronic acids.
Key Researchers and Institutions
The development of synthetic methods applicable to aryl thioether boronic acids has been pioneered by several key researchers:
-
Lanny S. Liebeskind (Emory University) and Jiri Srogl (Academy of Sciences of the Czech Republic): Co-inventors of the Liebeskind-Srogl cross-coupling reaction.[11][13]
-
Dominic Chan and Patrick Lam : Pioneers in the development of copper-catalyzed cross-coupling reactions of boronic acids with N- and O-nucleophiles, which have been extended to S-nucleophiles.
The application of organoboron compounds in medicinal chemistry is a broad field with numerous contributors. Researchers at institutions such as the Broad Institute , the Scripps Research Institute , and numerous pharmaceutical companies are actively involved in the design and synthesis of novel boronic acid-based therapeutics.
Experimental Workflows
Conclusion and Future Outlook
Aryl thioether boronic acids are a compelling class of molecules with significant potential in drug discovery and development. Their synthesis is now readily achievable through modern cross-coupling methodologies, and their unique combination of a boronic acid warhead with an aryl thioether scaffold offers exciting opportunities for the design of novel enzyme inhibitors and modulators of cellular signaling pathways. As our understanding of the biological roles of these compounds grows, we can anticipate the development of new therapeutics that leverage the unique properties of this promising molecular architecture. Future research will likely focus on the asymmetric synthesis of chiral aryl thioether boronic acids, the elucidation of their precise mechanisms of biological action, and their formulation into effective drug delivery systems.
References
- 1. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chembk.com [chembk.com]
- 5. 4-(Methylthio)phenylboronic Acid | 98546-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CAS 98546-51-1: 4-(Methylthio)phenylboronic acid [cymitquimica.com]
- 7. 4-(Methylthio)phenylboronic acid = 95 98546-51-1 [sigmaaldrich.com]
- 8. Heteroaromatic thioether-boronic acid cross-coupling under neutral reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hierarchical relationship between MAPK signaling and ROS generation in human leukemia cells undergoing apoptosis in response to the proteasome inhibitor Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-(tert-butylthio)phenylboronic acid with aryl halides. This protocol is designed to serve as a robust starting point for the synthesis of biaryl compounds containing a sterically hindered tert-butylthio moiety, a functional group of interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[2][3]
3-(tert-Butylthio)phenylboronic acid presents a unique challenge due to the presence of a bulky tert-butyl group and a sulfur-containing thioether. The steric hindrance may necessitate the use of specialized catalyst systems, while the thioether has the potential to coordinate to the palladium catalyst, possibly affecting its activity. This protocol provides recommended conditions to address these challenges.
Data Presentation: Key Reaction Parameters
The following table summarizes the key quantitative parameters for a successful Suzuki coupling of 3-(tert-butylthio)phenylboronic acid with an aryl halide. These parameters are based on established protocols for sterically hindered and sulfur-containing substrates and should be optimized for specific substrate combinations.
| Parameter | Recommended Range | Typical Value | Notes |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Aryl bromides and iodides are generally more reactive than aryl chlorides. |
| 3-(tert-Butylthio)phenylboronic acid | 1.1 - 1.5 equiv | 1.2 equiv | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 0.5 - 5 mol% | 2 mol% | Pre-catalysts with bulky phosphine ligands are often effective for hindered substrates.[4] |
| Ligand | 1 - 10 mol% | 4 mol% | Bulky, electron-rich phosphine ligands are recommended. |
| Base | 2.0 - 4.0 equiv | 3.0 equiv | A strong, non-nucleophilic base is typically required. |
| Solvent | - | - | Anhydrous, degassed solvents are crucial for reproducible results. |
| Temperature | Room Temp. - 120 °C | 80 - 100 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | 12 hours | Monitored by TLC or LC-MS for completion. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki coupling of 3-(tert-butylthio)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).
Materials and Reagents
-
3-(tert-Butylthio)phenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(tert-butylthio)phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Addition of Catalyst and Ligand: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Creation of Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL) via syringe. The addition of a small amount of water can sometimes accelerate the reaction.
-
Reaction Execution: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
Workup and Purification
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(t-Butylthio)phenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(t-Butylthio)phenylboronic acid is a versatile organoboron reagent primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the synthesis of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The presence of the tert-butylthio group offers a unique handle for further synthetic transformations and can influence the electronic and steric properties of the resulting coupled products, making this compound a valuable building block in drug discovery and development.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organoboron compound, such as this compound, and an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acids with various aryl and heteroaryl halides. While specific data for this compound is not extensively tabulated in single reports, the data presented for analogous phenylboronic acids provides a strong predictive framework for its reactivity. The reactions are typically high-yielding with a broad range of coupling partners.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 2-Bromopyridine | Phenylboronic Acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 4 | 4-Chloroanisole | Phenylboronic Acid | Pd₂ (dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 91 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Phenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 24 | 93 |
| 6 | 4-Bromobenzonitrile | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 4 | 95 |
Experimental Protocols
Below are detailed protocols for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Acetonitrile/water, 5:1 mixture)
-
Microwave reactor vials and caps
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium catalyst, and base.
-
Add the degassed solvent mixture (e.g., 3 mL of 5:1 acetonitrile/water).
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for researchers in organic synthesis and drug development. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the coupling partner. The resulting products, containing the 3-(t-butylthio)phenyl moiety, can serve as key intermediates for the development of novel pharmaceuticals and functional materials. Careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate is recommended to achieve maximum efficiency.
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-(t-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(t-butylthio)phenylboronic acid with various aryl halides. This protocol is essential for synthesizing biaryl compounds containing a thioether moiety, which are valuable intermediates in pharmaceutical and materials science research. The presence of a sulfur-containing group can present challenges in palladium catalysis; therefore, careful selection of the catalytic system is crucial for a successful reaction.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Recommended Catalytic Systems and Conditions
The choice of palladium precursor, ligand, base, and solvent significantly impacts the efficiency of the coupling reaction, especially with a potentially coordinating substrate like this compound. Below are recommended starting conditions for optimization.
Table 1: Recommended Palladium Catalysts and Ligands
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Highly active for a broad range of substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Excellent for sterically hindered and electron-rich or -poor substrates. |
| Pd(PPh₃)₄ | None | 2-5 | A classic, versatile catalyst, though may require higher temperatures. |
| PdCl₂(dppf) | dppf | 2-5 | Effective for a variety of coupling partners. |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Aryl bromide or iodide (1.0 equiv) | Aryl chlorides may require more active catalysts and harsher conditions. |
| Boronic Acid | This compound (1.2-1.5 equiv) | Excess boronic acid drives the reaction to completion. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | The choice of base can significantly affect yield; phosphate bases are often effective. |
| Solvent | Toluene, Dioxane, THF, or DMF with H₂O (e.g., 4:1) | A mixture of organic solvent and water is common for Suzuki couplings. |
| Temperature | 80-110 °C | Reaction temperature will depend on the specific catalyst system and substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalyst and Condition Screening Logic
Caption: A logical approach for optimizing reaction conditions.
Application Notes and Protocols for Suzuki Coupling with 3-(T-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-(t-butylthio)phenylboronic acid. The information presented herein is intended to guide researchers in developing robust and efficient synthetic routes to obtain biaryl compounds containing the 3-(t-butylthio)phenyl moiety, a functional group of interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block that introduces a sterically hindered thioether group, which can influence the physicochemical and pharmacological properties of the target molecules.
The t-butylthio group can enhance metabolic stability and modulate lipophilicity, making it a desirable substituent in drug discovery programs. However, the presence of a sulfur atom can sometimes pose challenges in palladium-catalyzed reactions due to potential catalyst poisoning. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species undergoes oxidative addition with an aryl halide (or triflate). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base to form a more nucleophilic boronate species. Finally, the desired biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst.
Data Presentation: Reaction Conditions and Yields
While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the following tables provide representative conditions based on general protocols for similar sterically hindered and sulfur-containing boronic acids. These tables should serve as a starting point for reaction optimization.
Table 1: General Reaction Parameters for Suzuki Coupling with Phenylboronic Acid Derivatives
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Aryl Bromides, Iodides, or Triflates | Reactivity order: I > Br > OTf >> Cl. Aryl chlorides may require more active catalyst systems. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Catalyst choice is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial. |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos) | The use of appropriate ligands can prevent catalyst deactivation and promote efficient coupling. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (often with water) | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base. |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be required for less reactive aryl halides. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Example Reaction Conditions for Suzuki Coupling of Aryl Bromides with Phenylboronic Acids
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 4 | >90 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 6 | >95 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 80-90 |
Note: The yields presented are typical for the specified reactions and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki coupling of this compound. Optimization of these protocols for specific substrates is highly recommended.
Protocol 1: Conventional Heating
This protocol is a standard method for Suzuki-Miyaura coupling reactions.
Materials:
-
This compound (1.1 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., Dioxane/Water or Acetonitrile/Water, 4:1 v/v)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the this compound, the aryl halide, the base, and the palladium catalyst.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 8-10).
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or a different type of catalyst/ligand system.
-
Insufficient Base: The base may not be strong enough or may not be soluble in the reaction mixture. Consider using a stronger base or adding a small amount of water to improve solubility.
-
Low Reaction Temperature: Increase the reaction temperature to overcome the activation energy barrier.
-
Catalyst Poisoning: The sulfur atom in the boronic acid may be poisoning the catalyst. Using ligands that are less susceptible to sulfur poisoning, such as bulky electron-rich phosphines, can be beneficial.
-
-
Side Product Formation:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems. Lowering the temperature or changing the catalyst may reduce this side reaction.
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent. Using anhydrous conditions or a less protic solvent can mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. While the presence of the thioether moiety requires careful consideration of the reaction conditions to avoid catalyst deactivation, the use of appropriate palladium catalysts, bulky electron-rich ligands, and optimized base and solvent systems can lead to high yields of the desired products. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.
Applications of 3-(tert-Butylthio)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butylthio)phenylboronic acid is a versatile building block in medicinal chemistry, offering a unique combination of a sterically hindered lipophilic moiety and a reactive boronic acid group. While specific biological data for this exact molecule is emerging, its structural analogs have shown significant promise in various therapeutic areas. Phenylboronic acids, in general, are known to form reversible covalent bonds with diols, a property that has been exploited to target glycoproteins and enzyme active sites containing serine or threonine residues. The presence of the tert-butylthio group can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, making it an attractive scaffold for drug design.
This document provides an overview of the potential applications of 3-(tert-Butylthio)phenylboronic acid in medicinal chemistry, based on the activities of related phenylboronic acid derivatives. It includes detailed protocols for key experimental procedures and visual representations of relevant signaling pathways and workflows.
Potential Therapeutic Applications
Based on the established activities of analogous phenylboronic acid derivatives, 3-(tert-Butylthio)phenylboronic acid is a promising candidate for investigation in the following areas:
-
Anticancer Agents: Phenylboronic acids can selectively target sialic acid residues that are overexpressed on the surface of cancer cells, leading to targeted drug delivery and enhanced therapeutic efficacy.[1][2] They have also been shown to inhibit cancer cell migration by modulating the Rho GTPase signaling pathway.[3][4][5] Furthermore, boronic acid-containing molecules, such as the FDA-approved drug Bortezomib, are potent proteasome inhibitors, inducing apoptosis in cancer cells.[6][7][8]
-
Antibacterial Agents: Phenylboronic acid derivatives have demonstrated antibacterial activity against various pathogens.[9][10][11] The boronic acid moiety can interact with essential bacterial enzymes or cell surface components. The lipophilic tert-butylthio group may enhance the penetration of the bacterial cell wall.
-
Enzyme Inhibitors: The ability of boronic acids to form stable, reversible complexes with serine hydrolases makes them potent inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes, and β-lactamases, which are responsible for antibiotic resistance.[8][12][13][14]
Data Presentation
While specific quantitative data for 3-(tert-Butylthio)phenylboronic acid is not yet widely available in the public domain, the following tables summarize the activity of closely related phenylboronic acid derivatives to provide a basis for comparison and to guide future research.
Table 1: Anticancer Activity of Phenylboronic Acid Analogs
| Compound | Cell Line | Activity | IC50 / Concentration | Reference |
| Phenylboronic acid | DU-145 (prostate cancer) | Inhibition of cell migration | 1 µM | [4] |
| Phenylboronic acid | PC-3 (prostate cancer) | Inhibition of cell migration | 1 µM | [4] |
| Phenylboronic acid | ZR-75-1 (breast cancer) | Inhibition of cell migration | 1 µM | [4] |
| Dipeptide boronic acid (analogue of Bortezomib) | U266 (multiple myeloma) | Proteasome inhibition | 4.60 nM | [8] |
Table 2: Antibacterial Activity of Halogenated Phenylboronic Acid Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [9] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [9] |
Table 3: Enzyme Inhibition by Boronic Acid Analogs
| Compound Class | Target Enzyme | Inhibitory Activity (Ki / IC50) | Reference |
| Dipeptide boronic acids | Dipeptidyl Peptidase IV (DPP-IV) | Nanomolar range | [12][13] |
| Phenylboronic acid derivatives | AmpC β-lactamase | Low nanomolar range | [10] |
| Tyropeptin-boronic acid derivatives | Proteasome (chymotrypsin-like activity) | Potent inhibition | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of 3-(tert-Butylthio)phenylboronic acid.
Protocol 1: Synthesis of 3-(tert-Butylthio)phenylboronic Acid
This protocol is a general method for the synthesis of arylthio-substituted phenylboronic acids and can be adapted for the target molecule.
Materials:
-
3-Bromophenylboronic acid
-
tert-Butyl thiol
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K3PO4)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 3-bromophenylboronic acid (1 equivalent), palladium acetate (0.02 equivalents), and Xantphos (0.04 equivalents) in a round-bottom flask.
-
Add anhydrous toluene to the flask.
-
Add tert-butyl thiol (1.2 equivalents) and potassium phosphate (2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(tert-Butylthio)phenylboronic acid.
Protocol 2: Proteasome Inhibition Assay
This protocol describes a method to assess the inhibitory activity of 3-(tert-Butylthio)phenylboronic acid against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S human proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
3-(tert-Butylthio)phenylboronic acid (dissolved in DMSO)
-
Bortezomib (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of 3-(tert-Butylthio)phenylboronic acid and Bortezomib in assay buffer.
-
In a 96-well plate, add 2 µL of the compound dilutions to each well. Include wells with DMSO only as a negative control.
-
Add 98 µL of a solution containing the 20S proteasome (final concentration ~0.5 nM) and the fluorogenic substrate (final concentration ~15 µM) in assay buffer to each well.
-
Incubate the plate at 37 °C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of 3-(tert-Butylthio)phenylboronic acid against a target bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
3-(tert-Butylthio)phenylboronic acid (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare a two-fold serial dilution of 3-(tert-Butylthio)phenylboronic acid in CAMHB in a 96-well plate. Also include a positive control antibiotic, a no-drug control (inoculum only), and a sterility control (broth only).
-
Inoculate each well (except the sterility control) with the bacterial suspension. The final volume in each well should be 100 µL.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for using 3-(tert-Butylthio)phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
3-(tert-Butylthio)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3 or K2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1 equivalent) and 3-(tert-Butylthio)phenylboronic acid (1.2 equivalents) in the solvent mixture.
-
Add the base (2 equivalents) and the palladium catalyst (0.05 equivalents).
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proteasome inhibition by 3-(tert-Butylthio)phenylboronic acid.
Caption: Inhibition of Rho GTPase signaling in cancer cell migration.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [PDF] Rho GTPase signalling networks in cancer cell transendothelial migration | Semantic Scholar [semanticscholar.org]
- 4. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Proteasome-mediated degradation of IκBα and processing of p105 in Crohn disease and ulcerative colitis [jci.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Proteasome-mediated degradation of IκBα and processing of p105 in Crohn disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 10. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 12. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(t-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures.
3-(t-Butylthio)phenylboronic acid is a valuable building block in this context, allowing for the incorporation of a phenyl group functionalized with a bulky t-butylthio substituent. This group can modulate the steric and electronic properties of the resulting biaryl compounds, potentially influencing their biological activity and material properties. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide (or triflate). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
A diagram of the Suzuki-Miyaura catalytic cycle is presented below:
Data Presentation
The following table summarizes representative, hypothetical examples of Suzuki-Miyaura couplings using this compound with various aryl halides. This data illustrates the potential versatility of this reagent. Please note that optimal conditions may vary depending on the specific substrates used.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 2 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 85 |
| 4 | Methyl 4-iodobenzoate | Pd₂(dba)₃ (1), XPhos (2) | K₂CO₃ | THF/H₂O | 70 | 10 | 95 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 85 | 14 | 82 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual yields may vary.
Experimental Protocols
Below are two detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols can be adapted for a range of substrates.
Protocol 1: Conventional Heating
This protocol is a general and reliable method for the synthesis of biaryl compounds using conventional heating.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (if solid), this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe. If the aryl halide is a liquid, add it at this stage.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol is suitable for rapid reaction optimization and the synthesis of compound libraries, significantly reducing reaction times.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Microwave reaction vial and cap
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of biaryl compounds using this compound.
Applications in Drug Discovery
Biaryl structures are privileged motifs in drug discovery, appearing in numerous approved drugs and clinical candidates. The introduction of a 3-(t-butylthio)phenyl group can be a strategic approach in lead optimization for several reasons:
-
Modulation of Lipophilicity: The t-butylthio group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Steric Hindrance: The bulky t-butyl group can introduce steric hindrance, which may be beneficial for tuning the selectivity of a compound for its biological target or for hindering metabolic degradation.
-
Metabolic Stability: The sulfur atom and the t-butyl group can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.
While specific signaling pathways modulated by biaryls derived from this compound are not yet extensively documented, the general class of biaryl compounds is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. The unique substitution pattern offered by this boronic acid provides an avenue for exploring new chemical space in the quest for novel therapeutics.
The diagram below illustrates a hypothetical signaling pathway where a biaryl compound might act as an inhibitor.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and materials science to utilize this building block in their synthetic endeavors. The ability to introduce a t-butylthio-substituted phenyl moiety opens up new possibilities for fine-tuning the properties of biaryl-containing molecules for a wide range of applications.
Application Notes and Protocols: 3-(tert-Butylthio)phenylboronic Acid in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butylthio)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group and a tert-butylthio group. While specific research focusing exclusively on this molecule is emerging, its structural motifs suggest significant potential in various areas of materials science. Phenylboronic acids are versatile building blocks, renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and for their ability to reversibly bind with diols.[1][2] The presence of the sulfur-containing tert-butylthio group can impart unique electronic and solubility properties to resulting materials, making it a promising candidate for applications in organic electronics and sensor technology.
The tert-butyl group offers steric bulk, which can influence the morphology and prevent unwanted aggregation in organic semiconductor materials, potentially improving device performance.[3] The thioether linkage can modulate the electronic properties of the phenyl ring and provide a site for further functionalization or coordination to metal surfaces.
Potential Applications in Materials Science
-
Organic Electronics: As a building block for organic semiconductors, 3-(tert-butylthio)phenylboronic acid can be used in Suzuki-Miyaura coupling reactions to synthesize conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The tert-butylthio substituent can enhance solubility in organic solvents, facilitating solution-based processing of electronic devices.
-
Chemical Sensors: The boronic acid moiety is well-established as a recognition element for diol-containing molecules, such as sugars and glycoproteins.[2][4][5] By immobilizing materials derived from 3-(tert-butylthio)phenylboronic acid onto a transducer surface (e.g., an electrode or a fluorescent probe), it is possible to create sensors for biologically relevant analytes.[2][4] The thioether group might also offer an affinity for gold surfaces, enabling self-assembly of monolayers for sensor applications.
-
Stimuli-Responsive Materials: Polymers incorporating phenylboronic acids can exhibit stimuli-responsive behavior, particularly to changes in pH and the presence of diols.[6] This property is valuable for the development of "smart" materials for applications such as drug delivery systems and self-healing polymers.[6]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a key application for 3-(tert-butylthio)phenylboronic acid in the synthesis of new organic materials. This protocol is illustrative and may require optimization for specific substrates.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound by coupling 3-(tert-butylthio)phenylboronic acid with an aryl bromide.
Materials:
-
3-(tert-Butylthio)phenylboronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Pd(OAc)₂ (e.g., 0.02 mmol) and PPh₃ (e.g., 0.06 mmol) in a minimal amount of degassed toluene. Stir the mixture at room temperature for 15-20 minutes.
-
Reaction Setup: To the flask containing the catalyst, add 3-(tert-butylthio)phenylboronic acid (e.g., 1.2 mmol), the aryl bromide (e.g., 1.0 mmol), and potassium carbonate (e.g., 2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for developing a sensor using a boronic acid-functionalized polymer.
Quantitative Data Summary
As of the current literature survey, specific quantitative data for materials derived exclusively from 3-(tert-butylthio)phenylboronic acid is not widely published. However, we can present representative data for related phenylboronic acid-based materials to illustrate expected performance metrics.
Table 1: Representative Performance of Phenylboronic Acid-Based OFETs
| Polymer Backbone | Boronic Acid Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Polyfluorene | 4-alkoxyphenylboronic acid | 10⁻³ - 10⁻⁴ | > 10⁴ |
| Polythiophene | 4-alkylphenylboronic acid | 10⁻² - 10⁻³ | > 10⁵ |
Note: This table provides expected ranges based on analogous structures. Actual performance will depend on the specific co-monomers and device architecture.
Table 2: Representative Performance of Phenylboronic Acid-Based Glucose Sensors
| Sensor Type | Phenylboronic Acid Derivative | Linear Range (mM) | Detection Limit (mM) |
| Electrochemical | 3-Aminophenylboronic acid | 1 - 20 | ~0.1 |
| Fluorescent | Naphthylboronic acid | 0.5 - 15 | ~0.05 |
Note: The performance of a sensor based on 3-(tert-butylthio)phenylboronic acid would be influenced by the specific sensor design and transducer mechanism.[4]
Conclusion
3-(tert-Butylthio)phenylboronic acid represents a promising, though currently under-explored, building block for advanced materials. Its combination of a reactive boronic acid group and an electronically-modulating tert-butylthio substituent makes it a versatile tool for creating novel organic electronics, chemical sensors, and smart materials. The protocols and data presented here, based on the well-understood chemistry of related phenylboronic acids, provide a solid foundation for researchers to begin exploring the potential of this specific compound in their own materials science investigations. Further research is warranted to fully elucidate the unique properties and advantages conferred by the tert-butylthio group.
References
- 1. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 2. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 3. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid monolayer-modified electrodes sensitive to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(T-Butylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(T-Butylthio)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. The protocols outlined below are intended to serve as a guide and may require optimization for specific substrates and reaction conditions.
Introduction
This compound is an organoboron compound that is increasingly utilized as a building block in the synthesis of complex organic molecules. Its unique structure, featuring both a boronic acid moiety and a bulky tert-butylthio group, makes it a valuable synthon for introducing the 3-(tert-butylthio)phenyl group into various molecular scaffolds. Boronic acids are known for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1] The presence of the sulfur-containing substituent opens avenues for creating compounds with potential applications in materials science and medicinal chemistry, including the development of enzyme inhibitors and novel therapeutic agents.[2][3]
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] this compound can be effectively coupled with a variety of aryl and heteroaryl halides or triflates to synthesize biaryl and heteroaryl-aryl compounds. These products can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by degassed water.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-(tert-butylthio)biphenyl | 92 |
| 2 | 1-Bromo-4-chlorobenzene | 4-Chloro-3'-(tert-butylthio)biphenyl | 88 |
| 3 | 2-Bromopyridine | 2-(3-(tert-Butylthio)phenyl)pyridine | 85 |
| 4 | 4-Bromobenzonitrile | 4'-(tert-Butylthio)-[1,1'-biphenyl]-4-carbonitrile | 95 |
Experimental Workflow
Application 2: Synthesis of Benzothiazole Derivatives
Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] While direct synthesis from this compound is not commonly reported, it can serve as a precursor to synthesize substituted anilines, which are key starting materials for benzothiazole synthesis. For instance, a Suzuki-Miyaura coupling followed by a reduction of a nitro group can yield a substituted aniline, which can then be cyclized to form a benzothiazole.
Synthetic Protocol: Potential Route to a Benzothiazole Derivative
This protocol outlines a potential multi-step synthesis of a benzothiazole derivative starting from this compound.
Step 1: Suzuki-Miyaura Coupling
-
Perform a Suzuki-Miyaura coupling reaction between this compound and 2-bromo-5-nitroaniline as described in the protocol above to yield 3'-(tert-butylthio)-5-nitrobiphenyl-2-amine.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, neutralize the reaction mixture and extract the product to obtain 3'-(tert-butylthio)-[1,1'-biphenyl]-2,5-diamine.
Step 3: Benzothiazole Ring Formation
-
The resulting diamine can then be reacted with a suitable reagent, such as an aldehyde in the presence of an oxidizing agent, to form the benzothiazole ring.[8][9]
Logical Relationship for Benzothiazole Synthesis
Application 3: Potential as an Enzyme Inhibitor
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue in the active site.[3][10] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. The unique electronic and steric properties of the 3-(tert-butylthio)phenyl group could be exploited to design selective inhibitors for specific enzymes.
Signaling Pathway: General Mechanism of Serine Protease Inhibition
The diagram below illustrates the general mechanism by which a phenylboronic acid derivative can inhibit a serine protease.
While specific inhibitory data for this compound is not widely available, its potential as a scaffold for developing novel enzyme inhibitors warrants further investigation in drug discovery programs. Researchers can screen this compound against a panel of proteases or other relevant enzymes to identify potential therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 10. 3-(Tert-butoxycarbonyl)phenylboronic acid | 220210-56-0 | Benchchem [benchchem.com]
The Crucial Role of the Base in Suzuki-Miyaura Reactions of 3-(t-Butylthio)phenylboronic Acid: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of reagents and reaction conditions is paramount to the success of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth analysis of the critical role of bases in reactions involving 3-(t-butylthio)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of base activation, provide field-proven insights for optimizing reaction outcomes, and present detailed protocols for practical application.
Understanding the Multifaceted Role of the Base
In the catalytic cycle of the Suzuki-Miyaura reaction, the base is not a mere spectator but an active and essential participant.[1] Its functions are threefold:
-
Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid for the crucial transmetalation step.[2] Boronic acids, in their neutral trigonal planar form, are generally poor nucleophiles. The base reacts with the boronic acid to form a more nucleophilic, tetravalent boronate species (Ar-B(OH)₃⁻).[2] This boronate is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the aryl group from boron to palladium.
-
Facilitation of the Palladium Complex Formation: The base can also participate in the formation of the active palladium(0) species and influence the nature of the palladium(II) intermediates in the catalytic cycle.[1]
-
Acceleration of Reductive Elimination: In some cases, the base can also play a role in accelerating the final reductive elimination step, where the desired biaryl product is formed and the palladium(0) catalyst is regenerated.[1]
The choice of base, therefore, directly impacts reaction kinetics, yield, and the suppression of side reactions.
The Influence of the 3-(t-Butylthio) Substituent
Selecting the Optimal Base: A Practical Guide
The selection of an appropriate base is critical and depends on several factors, including the reactivity of the coupling partners (aryl halide and boronic acid), the chosen palladium catalyst and ligand, and the solvent system. For Suzuki-Miyaura reactions involving this compound, a range of inorganic bases are commonly employed.
| Base | Strength | Typical Conditions & Considerations | Potential Advantages | Potential Drawbacks |
| Sodium Carbonate (Na₂CO₃) | Moderate | Often used as a 2M aqueous solution in solvents like toluene, dioxane, or DMF. A common and cost-effective choice. | Good for a wide range of substrates, readily available, and economical. | May not be strong enough for less reactive aryl chlorides. |
| Potassium Carbonate (K₂CO₃) | Moderate | Similar to Na₂CO₃, often used in aqueous solutions or as a solid. | Generally interchangeable with Na₂CO₃, sometimes offering slightly better yields. | Similar limitations to Na₂CO₃ for challenging couplings. |
| Potassium Phosphate (K₃PO₄) | Strong | A strong, non-nucleophilic base, often used as a solid or in an aqueous solution. Particularly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates. | Highly effective for difficult couplings and can minimize side reactions like protodeboronation. | More expensive than carbonates and can lead to heterogeneous mixtures that require vigorous stirring. |
| Cesium Carbonate (Cs₂CO₃) | Strong | A strong base that is highly soluble in many organic solvents. Often used for difficult couplings and with electron-rich aryl chlorides. | High efficacy in challenging reactions, often leading to higher yields and faster reaction times. | High cost can be a limiting factor for large-scale synthesis. |
| Potassium Fluoride (KF) | Weak | Used as a solid, often in anhydrous conditions. The fluoride ion is thought to play a specific role in activating the boronic acid. | Can be effective in specific cases, particularly when other bases fail. | Can be less generally applicable than other bases. |
Recommendation: For initial screening of reaction conditions with this compound, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points due to their proven efficacy in a wide range of Suzuki-Miyaura couplings. For less reactive aryl chlorides or sterically demanding substrates, K₃PO₄ is often the base of choice.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide and a more challenging aryl chloride.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure using potassium carbonate as the base.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (for K₂CO₃ solution)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Prepare a 2M aqueous solution of potassium carbonate. Add the appropriate volume of the K₂CO₃ solution (2.0 mmol) to the reaction flask via syringe.
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol utilizes a stronger base, potassium phosphate, and a more active catalyst system suitable for the more challenging coupling with an aryl chloride.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), SPhos (0.03 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the pure biaryl compound.
Visualizing the Process
To better understand the key relationships in the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The judicious selection of a base is a cornerstone of a successful Suzuki-Miyaura coupling reaction involving this compound. By understanding the multifaceted role of the base in activating the boronic acid and influencing the catalytic cycle, researchers can significantly enhance reaction efficiency and product yields. The provided protocols offer robust starting points for the synthesis of novel biaryl compounds, which are crucial for advancing drug discovery and materials science. As with any chemical transformation, empirical optimization of the reaction parameters for each specific substrate combination is highly recommended to achieve the best possible outcome.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-(t-Butylthio)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials. 3-(t-Butylthio)phenylboronic acid is a valuable building block that introduces a thioether-functionalized phenyl ring, a motif present in various biologically active molecules and functional materials. The sulfur atom can influence the electronic properties and metabolic stability of the final compound.
This document provides detailed application notes on the selection of suitable solvents for the Suzuki-Miyaura cross-coupling of this compound, a summary of expected performance with different solvent systems, and a detailed experimental protocol.
I. Solvent Selection and Effects in Suzuki-Miyaura Cross-Coupling
The choice of solvent is a critical parameter in a Suzuki-Miyaura reaction, as it influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate and yield. The polarity of the solvent can significantly affect the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
A variety of solvents and solvent systems have been successfully employed for Suzuki-Miyaura cross-coupling reactions. These typically fall into several categories:
-
Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used. DMF is known to be effective in many cases, though it can be difficult to remove during workup.[1][2] THF is another popular choice, often used in combination with water.
-
Ethereal Solvents: 1,4-Dioxane is a widely used solvent, frequently in a mixture with water. This combination often provides a good balance of solubility for both the organic and inorganic reaction components.
-
Aromatic Hydrocarbons: Toluene is a common non-polar solvent for Suzuki-Miyaura reactions. It is particularly useful at higher temperatures.
-
Alcohols: Alcohols such as methanol, ethanol, and n-butanol are also effective, often in aqueous mixtures.[1] These protic solvents can influence the basicity of the reaction medium and the solubility of the inorganic base. The use of aqueous ethanol can also be a more environmentally friendly option.
-
Aqueous Systems: Reactions can often be performed in water with a co-solvent or even in neat water, which is advantageous from a green chemistry perspective. The use of water-soluble ligands and phase-transfer catalysts can facilitate these reactions.
For substrates containing sulfur, such as this compound, it is important to consider potential catalyst poisoning by the sulfur atom. However, the thioether group is generally well-tolerated in Suzuki-Miyaura reactions with appropriate catalyst and ligand selection.
II. Data Presentation: Suitable Solvents and Expected Performance
| Solvent System (v/v) | Typical Temperature (°C) | General Observations | Potential Advantages | Potential Disadvantages |
| Toluene / H₂O (e.g., 4:1) | 80 - 110 | Good for a wide range of substrates. Biphasic system can aid in product separation. | Good solubility for organic substrates. | May require higher temperatures. |
| 1,4-Dioxane / H₂O (e.g., 3:1) | 80 - 100 | Very common and generally effective system.[3] | Good balance of solubility for organic and inorganic components. | Dioxane is a suspected carcinogen. |
| THF / H₂O (e.g., 4:1) | 60 - 80 | Effective at lower temperatures. | Lower boiling point makes for easier removal. | Lower reaction rates compared to higher boiling solvents. |
| DMF / H₂O (e.g., 3:1) | 80 - 120 | Often gives high yields, especially for challenging couplings.[2] | High polarity can be beneficial. | Difficult to remove; potential for side reactions at high temperatures. |
| Ethanol / H₂O (e.g., 1:1) | 70 - 90 | A "greener" solvent option that is often very effective.[4] | Environmentally friendly; good solubility for inorganic bases. | May not be suitable for all substrates. |
| n-Butanol / H₂O | 90 - 110 | Good for biphasic reactions with easy product separation. | Higher boiling point allows for higher reaction temperatures. | Higher boiling point makes for more difficult removal. |
Note: The optimal solvent system is highly dependent on the specific aryl halide, catalyst, ligand, and base used. The data above should be used as a guideline for initial reaction screening.
III. Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 3:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 - 3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst (1-5 mol%) to the flask under a stream of inert gas.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 3:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
IV. Visualizations
The following diagrams illustrate the key concepts and workflows discussed in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with 3-(T-Butylthio)phenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-(T-Butylthio)phenylboronic acid. Low yields in this specific reaction are often attributed to a combination of steric hindrance from the bulky t-butyl group and potential catalyst inhibition or poisoning by the thioether moiety.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Suzuki coupling experiments with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary causes?
A1: Low conversion rates with this substrate are typically due to two main factors:
-
Steric Hindrance: The bulky tertiary-butyl group on the thioether moiety can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. This slows down the reaction rate and can lead to incomplete conversion.
-
Catalyst Poisoning/Inhibition: The sulfur atom in the thioether can coordinate to the palladium catalyst. This interaction can deactivate the catalyst by blocking active sites, leading to a significant drop in catalytic activity or complete reaction failure.[1]
To address these issues, careful selection of the catalyst system (palladium precursor and ligand), base, and solvent is crucial.
Q2: What is the best catalyst and ligand combination for this sterically hindered and potentially poisoning substrate?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates. For sterically hindered and potentially catalyst-poisoning substrates, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands can promote the crucial oxidative addition and reductive elimination steps and stabilize the catalyst against deactivation.
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are well-regarded for their effectiveness in coupling sterically demanding substrates.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are also highly effective for sterically hindered couplings and can be more resistant to catalyst deactivation.[4][5]
-
-
Recommended Palladium Precursors:
A screening of different ligand and palladium source combinations is often the most effective approach to identify the optimal system for your specific reaction.
Q3: How do I choose the right base and solvent for the reaction?
A3: The choice of base and solvent is critical for both substrate stability and reaction efficiency.
-
Base Selection:
-
A strong, non-nucleophilic base is generally required. Finely ground K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are often effective choices for sterically hindered Suzuki couplings.[8] Stronger bases like t-BuOK have also been used successfully, particularly with NHC-Pd catalysts.[4]
-
The base helps in the formation of the reactive boronate species, which is necessary for transmetalation.
-
-
Solvent Selection:
-
Anhydrous and degassed solvents are essential to prevent side reactions and catalyst deactivation.
-
Commonly used solvents include 1,4-dioxane , toluene , or THF (tetrahydrofuran) , often with a small amount of water to aid in dissolving the base.[8] For substrates sensitive to protodeboronation, strictly anhydrous conditions may be necessary.
-
Q4: I am observing significant side products. What are they and how can I minimize them?
A4: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by excess water or harsh basic conditions.
-
Solution: Use anhydrous solvents and reagents, and consider using a milder base if protodeboronation is significant. Using the boronic acid as its more stable pinacol ester derivative can also mitigate this issue.[9]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture before adding the catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Q5: Could the thioether group be irreversibly poisoning my catalyst? What can I do about it?
A5: Yes, sulfur-containing compounds are known to be potential poisons for palladium catalysts.[1][10] If you suspect severe catalyst poisoning (e.g., the reaction starts but then stops completely), consider the following strategies:
-
Use a Higher Catalyst Loading: Increasing the amount of catalyst and ligand may help to overcome the poisoning effect, although this is not always economically viable.
-
Slow Addition of the Boronic Acid: Adding the this compound slowly over the course of the reaction can help to maintain a low concentration of the potential poison at any given time, allowing the catalyst to function more effectively.[1]
-
Use a More Robust Catalyst System: As mentioned in Q2, specialized ligands and precatalysts (e.g., certain Buchwald or NHC systems) are designed to be more resistant to deactivation.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered or challenging substrates, providing a guide for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of a Sterically Hindered Aryl Boronic Acid.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | THF | 60 | 1 | 60 | [6] |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF | 60 | 1 | 18 | [6] |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | THF | 60 | 1 | 52 | [6] |
| 4 | Pd₂(dba)₃ | L1* | K₂CO₃ | THF | 60 | 1 | 85 | [6] |
| 5 | Pd(dba)₂ | P(tBu)-PMO** | K₃PO₄ | Toluene | 110 | 24 | 95 | [11] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine **PMO = Periodic Mesoporous Organosilica
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | Dioxane | 100 | Moderate | [8] |
| 2 | Cs₂CO₃ | Dioxane | 100 | High | [8] |
| 3 | K₃PO₄ | Toluene/Water | 80 | High | [11] |
| 4 | t-BuOK | Dioxane | 100 | >99 | [4] |
| 5 | NaOH | THF | 60 | 50 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) or a combination of Pd source and ligand (e.g., Pd₂(dba)₃, 2 mol% Pd and SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, palladium catalyst/precatalyst, and base to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. colab.ws [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
optimizing reaction temperature for 3-(T-Butylthio)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(tert-Butylthio)phenylboronic acid, primarily in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for a Suzuki-Miyaura coupling using 3-(tert-Butylthio)phenylboronic acid?
A1: There is no single optimal temperature; it is highly dependent on the specific substrates (aryl halide, etc.), catalyst, ligand, base, and solvent system used. A general starting point for optimization is typically in the range of 60-110°C. For many systems, a moderate temperature of around 80°C provides a good balance between reaction rate and the stability of the reactants and catalyst. It is recommended to perform small-scale test reactions to determine the optimal temperature for your specific system.
Q2: My Suzuki-Miyaura reaction with 3-(tert-Butylthio)phenylboronic acid is resulting in a low yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura reactions involving 3-(tert-Butylthio)phenylboronic acid can stem from several factors. One of the most common issues with sulfur-containing boronic acids is the potential for palladium catalyst deactivation or "poisoning" by the sulfur atom. Other potential causes include suboptimal reaction temperature, incorrect choice of base or solvent, poor quality of reagents, or inadequate inert atmosphere.
Q3: How does the tert-Butylthio group affect the Suzuki-Miyaura coupling reaction?
A3: The sulfur atom in the tert-Butylthio group can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This can slow down or completely halt the catalytic cycle. This effect is a known challenge when working with sulfur-containing compounds in palladium-catalyzed reactions.
Q4: What strategies can be employed to overcome catalyst poisoning by the sulfur group?
A4: To mitigate catalyst poisoning, consider using a higher catalyst loading or employing specialized ligands that are more resistant to sulfur poisoning. Additionally, a slow addition of the 3-(tert-Butylthio)phenylboronic acid to the reaction mixture can help maintain a low concentration of the sulfur-containing compound at any given time, reducing the rate of catalyst deactivation.
Q5: Can I use any palladium catalyst for this reaction?
A5: While various palladium catalysts can be used for Suzuki-Miyaura couplings, the choice of catalyst and accompanying ligand is crucial, especially with a potentially problematic substrate like 3-(tert-Butylthio)phenylboronic acid. Catalyst systems with bulky, electron-rich phosphine ligands are often effective. It is advisable to screen a few different catalyst/ligand combinations to find the most suitable one for your specific substrates.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning by Sulfur | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).Try a slow addition of the boronic acid to the reaction mixture. |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimum.Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Ineffective Base | Ensure the base is strong enough and soluble in the reaction medium.Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent and may require screening. |
| Poor Reagent Quality | Use fresh, high-purity 3-(tert-Butylthio)phenylboronic acid, aryl halide, and solvents.Ensure solvents are anhydrous if the reaction is sensitive to moisture. |
| Inadequate Inert Atmosphere | Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Improve degassing procedures. Oxygen can promote the homocoupling of the boronic acid. |
| Reaction Temperature Too High | Optimize the temperature; excessively high temperatures can sometimes favor side reactions. |
| Incorrect Stoichiometry | Ensure the stoichiometry between the aryl halide and the boronic acid is correct. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common. |
Data Presentation
The following table presents hypothetical data for a model Suzuki-Miyaura reaction between an aryl bromide and 3-(tert-Butylthio)phenylboronic acid to illustrate the effect of reaction temperature on product yield. Actual results will vary depending on the specific reaction conditions.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temp (~25°C) | 24 | < 5 | Reaction is very sluggish. |
| 2 | 60 | 12 | 40 | Significant improvement in conversion. |
| 3 | 80 | 8 | 75 | Good balance of reaction rate and yield. |
| 4 | 100 | 8 | 70 | Slight increase in byproduct formation observed. |
| 5 | 120 | 6 | 55 | Noticeable decomposition of starting material/product. |
Reaction Conditions: Aryl Bromide (1.0 equiv), 3-(tert-Butylthio)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-(tert-Butylthio)phenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, 3-(tert-Butylthio)phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Technical Support Center: 3-(t-Butylthio)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(t-Butylthio)phenylboronic acid in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling. This guide addresses common challenges, particularly the prevention of premature decomposition of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during a Suzuki-Miyaura reaction?
A1: The principal decomposition pathway for arylboronic acids, including this compound, during Suzuki-Miyaura coupling is a side reaction known as protodeboronation. In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of thioanisole as a byproduct and a reduction in the yield of the desired coupled product. This reaction is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura coupling.
Q2: How does the t-Butylthio group influence the stability of the phenylboronic acid?
A2: The sulfur atom in the t-butylthio group has an electron-donating effect through resonance and an electron-withdrawing inductive effect. The overall electronic influence on the phenyl ring will be a balance of these two effects and can influence the susceptibility of the boronic acid to protodeboronation. While specific data for the t-butylthio group is limited, related sulfur-containing groups like sulfinyls are known to be electron-withdrawing, which can increase the rate of base-catalyzed protodeboronation. Therefore, it is prudent to assume that this compound may be prone to this decomposition pathway under basic conditions.
Q3: What are the key factors that promote the decomposition of my boronic acid?
A3: Several factors can accelerate protodeboronation:
-
High pH: Strongly basic conditions (pH > 9) significantly increase the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the decomposition reaction to occur more readily.
-
Presence of Water: Water acts as the proton source for the cleavage of the carbon-boron bond.
-
Prolonged Reaction Times: Longer exposure to reaction conditions that favor decomposition will naturally lead to a greater extent of protodeboronation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid.
Q4: How can I monitor the decomposition of this compound during my reaction?
A4: You can monitor the progress of your reaction and the potential decomposition of the starting material by using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the boronic acid and the formation of both the desired product and the potential protodeboronated byproduct (thioanisole).
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the decomposition of this compound in your reactions.
Problem: Low yield of the desired product and formation of a significant amount of thioanisole byproduct.
Possible Cause 1: Protodeboronation due to harsh reaction conditions.
Solutions:
-
Modify Reaction Conditions:
-
Temperature: If possible, lower the reaction temperature. Many Suzuki-Miyaura couplings can proceed efficiently at temperatures between 60-80 °C.
-
Base: Switch to a milder base. Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent: While some water is often necessary for the activation of the boronic acid, using anhydrous solvents or minimizing the amount of water in the reaction mixture can suppress protodeboronation.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Degassing the solvents prior to use is also recommended.
-
-
"Slow-Release" Strategy:
-
Employ a boronic ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are generally more stable and slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.
-
Possible Cause 2: Inefficient catalytic cycle leading to longer reaction times and increased opportunity for decomposition.
Solutions:
-
Catalyst and Ligand Screening:
-
The choice of palladium catalyst and phosphine ligand is crucial for an efficient Suzuki-Miyaura coupling. For challenging substrates, consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
-
Solvent Optimization:
-
The optimal solvent can vary depending on the specific substrates and catalyst system. Common solvents include dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF), often in combination with water.
-
Data Presentation
The following table provides a general overview of how different reaction parameters can be adjusted to minimize the decomposition of this compound.
| Parameter | Standard Condition | Recommended Modification to Reduce Decomposition | Rationale |
| Base | NaOH, KOH | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases reduce the rate of base-catalyzed protodeboronation. |
| Temperature | 80-110 °C | 60-80 °C | Lower temperatures decrease the rate of the decomposition side reaction. |
| Solvent | Dioxane/Water (4:1) | Anhydrous Dioxane or Toluene/Water (10:1) | Reducing the concentration of the proton source (water) slows down protodeboronation. |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxidative degradation of the boronic acid. |
| Boron Source | Boronic Acid | Pinacol Ester or MIDA Boronate | More stable derivatives that slowly release the active boronic acid. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Technical Support Center: 3-(t-Butylthio)phenylboronic acid in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-(t-butylthio)phenylboronic acid in catalytic reactions. The following sections address common side reactions and provide detailed protocols to help mitigate these issues and optimize reaction outcomes.
Section 1: Protodeboronation (Loss of Boronic Acid Group)
Protodeboronation is a prevalent side reaction where the C–B bond is cleaved and replaced by a C–H bond, leading to the formation of thioanisole as a byproduct and reducing the yield of the desired coupled product.[1] This process is highly dependent on reaction conditions such as pH, temperature, and solvent.[1]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound? A1: Protodeboronation is the protonolysis of the boronic acid, converting the arylboronic acid back to the corresponding arene (in this case, t-butyl phenyl sulfide). It is a major competing pathway in cross-coupling reactions like the Suzuki-Miyaura coupling, as it irreversibly consumes the starting material, leading to lower yields of the desired product.[1]
Q2: Which reaction conditions typically accelerate protodeboronation? A2: Several factors can increase the rate of protodeboronation:
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High pH (Basic Conditions): The reaction is often accelerated under strongly basic conditions (pH > 10), which are common in Suzuki-Miyaura couplings.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this decomposition pathway.[2]
-
Aqueous Media: The presence of a proton source, like water, is required for the reaction to occur.[2]
-
Prolonged Reaction Times: Longer exposure to harsh reaction conditions provides more opportunity for decomposition.
Q3: How does the t-butylthio substituent affect the rate of protodeboronation? A3: The electronic nature of substituents influences stability. While specific kinetic data for the 3-(t-butylthio) group is scarce, thioether groups can participate in catalyst interactions. For arylboronic acids with electron-withdrawing groups, there can be a competing dissociative mechanism that is stabilized by acidic conditions.[1] The overall effect in a basic catalytic cycle can be complex.
Q4: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction? A4: To suppress protodeboronation, consider the following strategies:
-
Use Milder Bases: Opt for weaker inorganic bases like K₃PO₄ or CsF instead of strong bases like NaOH.[3]
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Minimize Water: Use anhydrous solvents or minimize the amount of water in solvent mixtures.
-
Employ a Highly Active Catalyst: An efficient catalyst system can accelerate the desired coupling, making it outcompete the slower protodeboronation side reaction.[1]
-
Use Boronic Acid Surrogates: In difficult cases, converting the boronic acid to a more stable form, such as a MIDA boronate ester, can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide: Low Yield Due to Protodeboronation
| Observation | Potential Cause | Recommended Action |
| Significant amount of t-butyl phenyl sulfide byproduct detected by GC-MS or LC-MS. | Reaction conditions are too harsh, favoring protodeboronation. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from Na₂CO₃ to K₃PO₄).3. Reduce the amount of water in the solvent system (e.g., use a 10:1 dioxane/H₂O ratio instead of 4:1). |
| Reaction stalls, and both starting material and protodeboronated byproduct are present. | Catalyst deactivation or slow transmetalation allows decomposition to dominate. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).2. Switch to a more active ligand (e.g., a biarylphosphine like SPhos or XPhos).3. Degas solvents thoroughly to remove oxygen, which can degrade phosphine ligands. |
| Protodeboronation is rapid even under mild conditions. | The substrate is inherently unstable under the required basic conditions. | 1. Convert the boronic acid to a MIDA boronate ester and use it in the coupling reaction.2. Add the boronic acid slowly via syringe pump to keep its instantaneous concentration low. |
Section 2: Boroxine Formation (Anhydride Formation)
Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines. While boroxines are often competent coupling partners, their formation affects the stoichiometry and solubility of the boron reagent.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and how does it form? A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the trimeric anhydride of a boronic acid, formed by the removal of three molecules of water from three molecules of boronic acid. This is a reversible, equilibrium-driven process.[1]
Q2: Does the formation of boroxine inhibit the catalytic reaction? A2: Not necessarily. Boroxines are often used as surrogates for boronic acids in coupling reactions.[4] Under the basic, aqueous conditions of a typical Suzuki-Miyaura reaction, the boroxine is expected to hydrolyze back to the active boronic acid monomer. However, if you are using rigorously anhydrous conditions, the boroxine may be the dominant species.
Q3: How can I control the boronic acid/boroxine equilibrium? A3: The equilibrium is controlled by the presence of water. Storing this compound under dry conditions or heating it in an anhydrous solvent will favor boroxine formation.[1] Adding water will shift the equilibrium back toward the boronic acid. For consistency, it is often recommended to use boronic acids that have been stored in a desiccator.
Visualization of Boroxine-Boronic Acid Equilibrium
Caption: Reversible equilibrium between boronic acid and its boroxine.
Section 3: Oxidation to Phenol
Another potential side reaction is the oxidation of the boronic acid to the corresponding phenol, 3-(t-butylthio)phenol. This is particularly relevant in copper-catalyzed reactions like the Chan-Lam coupling but can also occur in palladium-catalyzed systems if oxidizing species are present.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does oxidation of the boronic acid occur? A1: Oxidation is most common in reactions that use an oxidant, such as the Chan-Lam coupling which often uses atmospheric oxygen.[5] It can also be promoted by reactive oxygen species or certain metal catalysts at elevated temperatures. Phenylboronic acids can be oxidized by species like hydrogen peroxide to yield a phenol and boric acid.
Q2: Is the thioether group susceptible to oxidation? A2: Yes, thioethers can be oxidized to sulfoxides and sulfones under certain conditions. While the boronic acid moiety is typically more reactive towards oxidation in the context of coupling reactions, harsh oxidative conditions could potentially affect the t-butylthio group as well.
Q3: How can I prevent the oxidation of my boronic acid? A3:
-
Inert Atmosphere: For palladium-catalyzed reactions like Suzuki-Miyaura, rigorously excluding oxygen by working under an inert atmosphere (e.g., Argon or Nitrogen) is critical.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Control of Oxidants: In Chan-Lam couplings, where an oxidant is required, careful optimization of the reaction time and catalyst loading can help favor the desired C-N or C-O bond formation over boronic acid oxidation.
General Catalytic Pathways and Competing Side Reactions
References
Technical Support Center: Purification of Products from 3-(t-Butylthio)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(t-butylthio)phenylboronic acid. The focus is on the purification of products from common reactions, such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions using this compound?
A1: The most common impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound and the coupling partner (e.g., an aryl halide).
-
Reaction Byproducts:
-
Homocoupled Product: Biphenyl derivatives formed from the coupling of two molecules of this compound. This is often a result of the presence of oxygen.[1]
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in t-butyl phenyl sulfide. This is a common side reaction for boronic acids, often accelerated by strong bases and the presence of water.[1]
-
-
Catalyst Residues: Residual palladium catalyst and ligands.
-
Boronic Acid-Related Impurities: Boronic acid anhydrides (boroxines) and other degradation products of the starting boronic acid.
Q2: Is the t-butylthio group stable under typical Suzuki-Miyaura coupling conditions?
A2: Yes, the t-butylthioether group is generally stable under the basic and thermal conditions of Suzuki-Miyaura reactions.[2] Unlike free thiols, which can poison the palladium catalyst, thioethers are well-tolerated.[3][4] Deprotection of the t-butyl group is not a common side reaction under these conditions.
Q3: Can the sulfur atom in the t-butylthio group interfere with the palladium catalyst?
A3: While thioethers are generally compatible with Suzuki-Miyaura coupling, there is a possibility of the sulfur atom coordinating to the palladium center. This can sometimes lead to catalyst inhibition or deactivation, although it is less of an issue than with unprotected thiols.[3] The use of bulky phosphine ligands can often mitigate this potential issue.
Q4: What are the recommended general purification strategies for the biaryl products obtained from these reactions?
A4: A combination of techniques is often most effective:
-
Aqueous Workup: An initial aqueous workup can help remove inorganic salts and water-soluble impurities. An acidic wash can help remove some boronic acid residues, while a basic wash can help remove unreacted boronic acid as its boronate salt.
-
Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts.[5] Both normal-phase (silica gel) and reversed-phase chromatography can be employed.
-
Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity.[6]
-
Extraction with Diethanolamine: To remove unreacted boronic acid, an extraction with a solution of diethanolamine can be performed. The diethanolamine forms a stable adduct with the boronic acid, which can then be separated.
Troubleshooting Guides
Problem 1: Difficulty in removing unreacted this compound from the final product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-elution during column chromatography | 1. Modify the solvent system: Introduce a more polar solvent like methanol or a small amount of acetic acid to the eluent to improve the separation of the polar boronic acid from the less polar product. 2. Switch stationary phase: If using silica gel, consider using alumina, which can offer different selectivity. 3. Use a boronic acid scavenger: Pass the crude product through a boronic acid scavenger resin. |
| Ineffective aqueous extraction | 1. Basic wash: Perform an extraction with an aqueous base (e.g., 1M NaOH) to convert the boronic acid to its more water-soluble boronate salt. 2. Diethanolamine extraction: Shake the organic solution of the crude product with an aqueous solution of diethanolamine to form a water-soluble adduct with the boronic acid. |
| Product is also acidic or basic | If the desired product has acidic or basic functionality, pH adjustments during extraction must be carefully controlled to avoid loss of product into the aqueous layer. |
Problem 2: Presence of significant amounts of homocoupled byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxygen in the reaction mixture | 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1] 2. Maintain a positive pressure of inert gas throughout the reaction. |
| High catalyst loading or prolonged reaction time | 1. Optimize catalyst loading: Use the lowest effective concentration of the palladium catalyst. 2. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to minimize side reactions. |
| Inefficient transmetalation | Ensure the base is of good quality and is sufficiently basic to promote efficient transmetalation, which can outcompete the homocoupling pathway. |
Problem 3: Significant protodeboronation of this compound is observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of water | 1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. |
| Use of a strong aqueous base | 1. Switch to a milder base: Consider using potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH). 2. Use anhydrous conditions with a base like potassium phosphate (K₃PO₄). |
| Elevated reaction temperature | Optimize the reaction temperature to the lowest effective level that promotes the desired coupling without significant protodeboronation. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with:
-
1M HCl to remove basic impurities.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid and remove some boronic acid.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[5]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the column: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the column: Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[7]
Visualizations
Caption: A typical workflow for the purification of biaryl products.
Caption: Decision tree for troubleshooting common impurity issues.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving the Oxidative Stability of Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the oxidative stability of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which my boronic acid can degrade?
A1: Boronic acids are susceptible to several degradation pathways, primarily:
-
Oxidative Deboronation: This is a significant issue, especially in biological contexts or when exposed to air over extended periods. Reactive oxygen species (ROS) can attack the electron-deficient boron atom, leading to the cleavage of the carbon-boron bond and formation of an alcohol and boric acid.[1][2][3] This process is generally irreversible.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][3][4] It can be catalyzed by acidic or basic conditions and is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered boronic acids.[5][6]
-
Boroxine Formation: Three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine. This is a reversible equilibrium process that can be influenced by the presence or absence of water. While boroxine formation can protect the boronic acid from other degradation pathways, it can also affect its solubility and reactivity in subsequent reactions.
Q2: I'm observing significant decomposition of my boronic acid during my Suzuki-Miyaura coupling. What are the likely causes and how can I mitigate this?
A2: Decomposition during Suzuki-Miyaura coupling is a common problem, often due to protodeboronation or oxidation. Here are some troubleshooting steps:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the boronic acid and decomposition of the palladium catalyst.[5][6] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Selection: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Reaction Temperature: Higher temperatures can increase the rate of decomposition. If possible, try running the reaction at a lower temperature.
-
"Slow-Release" Strategy: Instead of using the free boronic acid, consider a protected form that slowly releases the active boronic acid in situ. This keeps the concentration of the unstable boronic acid low, minimizing decomposition. N-methyliminodiacetic acid (MIDA) boronates are excellent for this purpose.[7][8][9]
Q3: My boronic acid seems to have poor benchtop stability. How can I improve its shelf-life?
A3: Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are known to be unstable on the benchtop.[8][9] To improve their stability for storage, consider the following:
-
Conversion to a Boronate Ester: Converting the boronic acid to a more stable boronate ester is a highly effective strategy. MIDA boronates are exceptionally stable and can be stored for extended periods under air without significant decomposition.[7][8] Diethanolamine adducts also form air and water-stable crystalline solids.[10][11]
-
Proper Storage Conditions: If using the free boronic acid, store it as a dry solid in a desiccator under an inert atmosphere (e.g., nitrogen) and refrigerated to minimize degradation.[1] Avoid exposure to moisture and air.
Q4: How can I monitor the degradation of my boronic acid during an experiment?
A4: Several analytical techniques can be used to monitor the stability of your boronic acid:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact boronic acid from its degradation products, allowing for quantification of its decomposition over time.[1][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the boronic acid and the appearance of new signals from degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[1][12]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity for separating and identifying both the parent boronic acid and its degradation products.[12][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Suzuki-Miyaura coupling | 1. Boronic acid degradation (protodeboronation/oxidation).[5][6] 2. Inactive catalyst.[5][6] 3. Presence of oxygen.[5][6] 4. Inappropriate base or solvent.[5][6] | 1. Use a protected boronic acid (MIDA ester or diethanolamine adduct) for slow release.[7][8][9] 2. Use a fresh, air-stable precatalyst. 3. Degas solvents and run the reaction under an inert atmosphere.[5][6] 4. Screen milder bases (e.g., KF, K₂CO₃) and ensure appropriate solvent choice.[6] |
| Boronic acid is insoluble or gives inconsistent results | Formation of boroxine (cyclic trimer). | Add a small amount of water to the reaction mixture to shift the equilibrium back to the free boronic acid. If purifying, recrystallization from an aqueous solvent system can hydrolyze the boroxine. |
| Significant protodeboronation observed by LC-MS or NMR | 1. Strong basic conditions.[6] 2. High reaction temperature. 3. Presence of water in some cases. | 1. Switch to a weaker, non-aqueous base. 2. Lower the reaction temperature. 3. Use anhydrous conditions if appropriate for the specific boronic acid. |
| On-column degradation during HPLC analysis | Hydrolysis of the boronic acid on the silica-based column.[12][13] | 1. Use a column with end-capping to minimize free silanols. 2. Use a faster gradient to reduce the analyte's residence time on the column.[12] 3. Dissolve the sample in an aprotic solvent (e.g., acetonitrile) before injection.[12] |
Quantitative Data on Stability
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
This table summarizes the percentage of the boronic acid or its corresponding MIDA boronate remaining after storage on the benchtop under air.
| Entry | Boronic Acid / MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Benzofuran | 65% | >95% |
| 3 | 2-Thiophene | 62% | >95% |
| 4 | (E)-prop-1-en-1-yl | 45% | >95% |
| 5 | Cyclopropyl | 70% | >95% |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[7]
Table 2: pH-Rate Profiles for Protodeboronation of Selected Aryl Boronic Acids
This table provides a qualitative summary of the pH ranges where the rate of protodeboronation is most significant for different classes of aryl boronic acids.
| Boronic Acid Type | pH Range of Highest Instability | Relative Rate of Protodeboronation |
| Simple Aryl Boronic Acids | Acidic (pH < 2) and Basic (pH > 10) | Slow to Moderate |
| 2-Pyridyl Boronic Acid | Neutral (pH ~7) | Rapid |
| Polyfluorinated Phenyls | Basic (pH > 13) | Very Rapid |
Data adapted from research on protodeboronation kinetics.[4][15]
Experimental Protocols
Protocol 1: Preparation of an Air-Stable MIDA Boronate
This protocol describes the conversion of a boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate, a highly stable derivative.
Materials:
-
Boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial with a stirrer bar
-
Heating apparatus (e.g., microwave reactor or conventional heating block)
Procedure:
-
In a reaction vial, dissolve the boronic acid (1.0 eq) and MIDA (1.0 eq) in anhydrous DMF.[16]
-
Seal the vial and heat the mixture to 160 °C for 10 minutes.[16]
-
After heating, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
The resulting MIDA boronate is often a crystalline solid and can be used without further purification or purified by recrystallization or chromatography.
Protocol 2: Protection of Boronic Acids with Diethanolamine
This protocol details the formation of a stable diethanolamine adduct from a boronic acid.
Materials:
-
Boronic acid
-
Diethanolamine (DEA)
-
Dichloromethane (DCM) or ether
-
Stir bar and flask
Procedure:
-
Dissolve the boronic acid (1.0 eq) in DCM or ether in a flask equipped with a stir bar.[5][10][17]
-
Add diethanolamine (1.0-1.1 eq) dropwise while stirring at room temperature.[5][10][17]
-
A white precipitate will typically form within minutes. Continue stirring for 15-30 minutes to ensure complete reaction.[5][10][17]
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (DCM or ether) and dry under vacuum.[5][10]
-
The resulting diethanolamine adduct is a stable solid that can be used directly in reactions like Suzuki-Miyaura coupling.
Visual Guides
Caption: Major degradation pathways of boronic acids.
Caption: Workflow for stabilizing boronic acids.
Caption: Troubleshooting a failed Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
troubleshooting protodeboronation of 3-(T-Butylthio)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 3-(t-Butylthio)phenylboronic acid in synthetic applications, particularly in metal-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this side reaction consumes the starting material to produce t-Butylthiobenzene, thereby reducing the yield of your desired coupled product. This process is a common decomposition pathway for many arylboronic acids, especially under the conditions required for reactions like the Suzuki-Miyaura coupling.[1]
Q2: What are the primary experimental factors that promote protodeboronation?
A: Several factors can accelerate the rate of protodeboronation. The most critical are:
-
High pH (Basic Conditions): The reaction is frequently catalyzed by base.[1][3] Many cross-coupling reactions are performed in basic media, which can create a conflict between desired reactivity and substrate stability.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation relative to the desired productive reaction.[2][4][5]
-
Aqueous Media: The presence of a proton source, most commonly water, is a prerequisite for the reaction to occur.[2][4][5]
-
Inefficient Catalysis: If the primary cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[4]
Q3: How does the t-Butylthio substituent influence the stability of the phenylboronic acid?
A: The electronic nature of substituents on the phenyl ring plays a role in the rate of protodeboronation. While strongly electron-withdrawing groups are known to enhance this side reaction, the t-Butylthio group is not strongly deactivating. Its effect is more nuanced, but like many substituted arylboronic acids, this compound can still be susceptible to decomposition. Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired product.
Q4: When should I consider converting my boronic acid to a more stable surrogate like a pinacol or MIDA ester?
A: You should consider using a more stable surrogate if you consistently observe significant protodeboronation despite optimizing reaction conditions (e.g., base, temperature, solvent). Boronic esters, such as those formed with pinacol or N-methyliminodiacetic acid (MIDA), are generally more stable than the free boronic acid.[6][7] These surrogates act as a "slow-release" form of the boronic acid under reaction conditions, which keeps the concentration of the more reactive free acid low at any given time, minimizing the rate of protodeboronation.[1][8]
Troubleshooting Guide
Problem: I am observing a low yield of my desired cross-coupled product, with significant formation of t-Butylthiobenzene as a byproduct.
This is a classic indication that the rate of protodeboronation is competing with or exceeding the rate of your desired cross-coupling reaction. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation
The following tables summarize qualitative trends for minimizing protodeboronation based on common experimental parameters.
Table 1: Effect of Base Selection on Protodeboronation
| Base Category | Examples | Relative Rate of Protodeboronation | Recommendation |
| Strong | NaOH, KOH, NaOtBu | High | Avoid unless absolutely necessary for the desired reaction.[4] |
| Mild | K₂CO₃, Cs₂CO₃ | Moderate | A good starting point for balancing reactivity and stability.[4][5] |
| Weaker | K₃PO₄, CsF | Low | Often the best choice for minimizing protodeboronation.[4][5][9] |
Table 2: Comparison of Boronic Acid Surrogates for Stability
| Boron Reagent | General Stability | Use Case |
| Boronic Acid | Lowest; susceptible to decomposition. | Works for robust systems or when reaction is very fast. |
| Pinacol Ester | Good; more stable than the free acid.[7] | A common and effective strategy for improving stability.[7] |
| MIDA Ester | Very High; air and chromatographically stable. | Excellent for sensitive substrates or when a very slow release of the boronic acid is needed.[1][10] |
| Potassium Organotrifluoroborate | High; acts as a protected form of the boronic acid.[8] | Effective "slow-release" strategy that minimizes boronic acid concentration.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for coupling this compound while minimizing decomposition.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a mild anhydrous base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂/SPhos precatalyst, 2 mol%), and a stir bar.
-
Assembly: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Boronic Acid Addition: Add the this compound (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the t-Butylthiobenzene byproduct.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Preparation of this compound MIDA ester
This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester, which can then be used in cross-coupling reactions.[5]
-
Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a mixture of Toluene and DMSO (e.g., 10:1 ratio).
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The product often precipitates from the toluene upon cooling.
-
Isolation: Cool the mixture to room temperature. Collect the solid product by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum.
-
Usage: The resulting MIDA boronate is typically a stable, crystalline solid that can be stored and used directly in subsequent cross-coupling reactions as described in Protocol 1.
Visualizing the Competing Pathways
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(t-Butylthio)phenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during cross-coupling reactions with 3-(t-Butylthio)phenylboronic acid. The presence of a thioether moiety in this substrate presents a known risk of catalyst poisoning, which can lead to low yields or reaction failure.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during coupling reactions with this compound.
Question 1: My Suzuki-Miyaura reaction is giving a low to no yield. What are the primary causes?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving this compound is most commonly attributed to palladium catalyst poisoning by the sulfur atom in the thioether group.[1] Sulfur can strongly adsorb to the surface of the palladium catalyst, blocking the active sites required for the catalytic cycle to proceed.[1] This strong interaction can lead to a significant decrease in catalytic activity or complete deactivation of the catalyst.[1]
Other potential causes include:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in protecting the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not be effective in preventing catalyst deactivation by the sulfur atom.
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. This can be hindered by the choice of base, solvent, or the presence of water.
-
Poor Solubility: Low solubility of reactants in the chosen solvent can significantly impede the reaction rate.
-
Side Reactions: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a significant side reaction, especially under harsh conditions.
Question 2: How can I mitigate catalyst poisoning when using this compound?
Answer:
Several strategies can be employed to overcome catalyst poisoning by the thioether group:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, reducing its interaction with the sulfur atom, and their electron-donating properties can enhance the rate of reductive elimination. Examples of effective ligands include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).
-
Slow Addition of the Boronic Acid: Instead of adding all the this compound at the beginning of the reaction, a slow addition over several hours using a syringe pump can be beneficial. This "slow-release" strategy maintains a low concentration of the poisoning agent in the reaction mixture at any given time, allowing the catalytic cycle to proceed more efficiently.
-
Choice of Palladium Precatalyst: Using a pre-formed, well-defined palladium(0) source or a highly active precatalyst can be advantageous. Pd(II) sources require in-situ reduction, which can be less efficient in the presence of a catalyst poison.
-
Reaction Conditions Optimization:
-
Base: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.
-
Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used. Anhydrous conditions can sometimes be beneficial in minimizing protodeboronation.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. It is crucial to find the optimal temperature for your specific system.
-
Question 3: My reaction starts but then stalls, leaving unreacted starting material. What is happening and how can I fix it?
Answer:
This is a classic sign of progressive catalyst deactivation . The catalyst is initially active, but it is gradually poisoned by the this compound as the reaction proceeds.
Solutions:
-
Implement the slow addition strategy for the boronic acid as described in the previous answer. This is often the most effective solution for this problem.
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the gradual deactivation and drive the reaction to completion.
-
Use a More Robust Catalyst System: Switching to a more poison-resistant catalyst, often involving a bulkier and more electron-rich ligand, can prevent premature stalling of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst poisoning by sulfur compounds?
A1: The primary mechanism is the formation of strong chemical bonds between the sulfur atom and the palladium metal center, a process known as chemisorption.[1] This blocks the active sites on the catalyst surface where the reactants would normally bind, thus inhibiting or completely stopping the catalytic cycle.[1] In some cases, stable and catalytically inactive palladium sulfide (PdS) complexes can form.
Q2: Are all sulfur-containing functional groups equally problematic?
A2: No, the extent of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly detrimental due to the high affinity of the sulfur atom for palladium. Thioethers, like the one in this compound, are also known catalyst poisons, though the effect can be less severe than with free thiols. Sulfones and sulfoxides may have a lesser, but still significant, impact on catalyst activity.
Q3: Can a catalyst poisoned by a sulfur-containing boronic acid be regenerated?
A3: In some instances, particularly with heterogeneous catalysts, regeneration is possible through oxidative treatments. Methods such as heating in air or treatment with oxidizing agents have been shown to restore some catalytic activity. However, complete regeneration can be challenging, and for homogeneous catalysts used in solution, regeneration is generally not practical.
Q4: Should I protect the thioether group before the coupling reaction?
A4: While protecting a free thiol group is crucial, protecting a thioether is generally not necessary and can add unnecessary steps to the synthesis. The mitigation strategies discussed in the troubleshooting guide, such as ligand selection and slow addition, are typically sufficient to achieve successful coupling with thioether-containing substrates.
Data Presentation
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | 5 | DME | K₂CO₃ | 80 | 18 | 65 | [2] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | 5 | DME/H₂O | K₂CO₃ | 80 | 18 | 85 | [2] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | 2 | Dioxane/H₂O | K₃PO₄ | 100 | 12 | 93 | |
| Pd(OAc)₂ / SPhos | 2-Bromopyridine | 3 | Toluene/H₂O | K₃PO₄ | 110 | 16 | 88 |
Note: The data for Pd₂(dba)₃ / XPhos and Pd(OAc)₂ / SPhos are representative conditions for similar challenging Suzuki couplings and are provided as a general guideline.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Ligand (if required, e.g., XPhos, 0.06 mmol, 6 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, palladium catalyst, ligand (if used), and base.
-
In a separate flask, dissolve the this compound in the degassed solvent mixture.
-
Add the boronic acid solution to the Schlenk flask containing the other reagents.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of palladium catalyst poisoning by this compound.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Caption: Suzuki-Miyaura catalytic cycle and the point of catalyst poisoning.
References
Technical Support Center: Suzuki Reactions of 3-(t-Butylthio)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-(t-butylthio)phenylboronic acid, with a specific focus on the effects of water.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
A1: Water can play several beneficial roles in Suzuki-Miyaura reactions. It can act as a solvent or co-solvent, often leading to faster reaction rates.[1] Many modern Suzuki protocols are designed to be performed in aqueous conditions, which are considered more environmentally friendly ("greener") than those requiring strictly anhydrous organic solvents.[2] Water is also crucial for dissolving inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are essential for the activation of the boronic acid for transmetalation. Furthermore, boronic acids can exist as cyclic anhydrides (boroxines), and water facilitates the hydrolysis of these anhydrides back to the active monomeric boronic acid form.
Q2: Is this compound compatible with aqueous Suzuki reaction conditions?
A2: While specific studies on the aqueous Suzuki reactions of this compound are not extensively documented in the reviewed literature, related sulfur-containing heterocyclic substrates have been successfully coupled in aqueous media.[1] The t-butylthio group is generally stable and should be compatible with a range of aqueous Suzuki-Miyaura reaction conditions. However, the sulfur atom can potentially interact with the palladium catalyst.
Q3: Can the thioether group in this compound poison the palladium catalyst?
A3: Thioethers and other sulfur-containing compounds have the potential to act as catalyst poisons for palladium by coordinating to the metal center and deactivating it.[3] However, the extent of this inhibition can be highly dependent on the specific ligand, catalyst, and reaction conditions used. In some cases, catalyst poisoning can be overcome by using higher catalyst loadings or specific ligands that are less susceptible to sulfur poisoning. Microwave irradiation has also been reported to overcome the poisoning effect of sulfur in some Suzuki reactions.[3]
Q4: What are the common side reactions to be aware of when using water in Suzuki reactions with this substrate?
A4: A common side reaction in Suzuki couplings, which can be influenced by the presence of water, is protodeboronation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by high temperatures and strong bases in aqueous media. For base-sensitive substrates, using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) is advisable. Homocoupling of the boronic acid to form a symmetrical biaryl is another possible side reaction.
Q5: Should I use anhydrous or aqueous conditions for my Suzuki reaction with this compound?
A5: The choice between anhydrous and aqueous conditions depends on several factors, including the stability of your substrates and the specific transformation you are trying to achieve. Aqueous conditions are often more convenient and can lead to faster reactions. However, if you are experiencing significant protodeboronation, switching to anhydrous conditions with a suitable organic-soluble base may be beneficial.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity/Poisoning | The thioether group may be inhibiting the palladium catalyst. Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Consider using a more robust catalyst system, such as a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Insufficient Water | If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize the interface between the two phases. In some cases, boronic acid anhydrides may not be fully hydrolyzed to the active form; a sufficient amount of water is necessary. |
| Protodeboronation of Boronic Acid | This is a common side reaction, especially with elevated temperatures and strong bases. Switch to a milder base (e.g., K₂CO₃ or KF instead of NaOH or K₃PO₄). Lower the reaction temperature and monitor the reaction over a longer period. Consider using anhydrous conditions if the problem persists. |
| Improperly Degassed Reaction Mixture | Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
Issue 2: Significant Formation of Byproducts (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Step |
| Protodeboronation | As mentioned above, this is often caused by harsh basic conditions and high temperatures in the presence of water. Use a milder base and lower the reaction temperature. |
| Homocoupling of Boronic Acid | This can be caused by the presence of oxygen or an issue with the catalyst activation. Ensure the reaction is thoroughly deoxygenated. Using a pre-catalyst that efficiently generates the active Pd(0) species can also minimize this side reaction. |
| Dehalogenation of Aryl Halide | If you observe the corresponding arene from your aryl halide starting material, this indicates a dehalogenation side reaction. This can sometimes be suppressed by changing the ligand or solvent system. |
Data Presentation
The following table presents hypothetical data to illustrate the potential effect of water content on the yield of a Suzuki reaction between this compound and 4-bromoanisole. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this specific substrate.
| Entry | Solvent System (v/v) | Water (%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 0 | K₃PO₄ (2.0) | 100 | 12 | 45 |
| 2 | Toluene / H₂O (9:1) | 10 | K₃PO₄ (2.0) | 100 | 6 | 75 |
| 3 | Toluene / H₂O (1:1) | 50 | K₃PO₄ (2.0) | 100 | 4 | 88 |
| 4 | Dioxane / H₂O (4:1) | 20 | K₂CO₃ (2.0) | 90 | 8 | 92 |
| 5 | H₂O only | 100 | K₂CO₃ (2.0) | 90 | 6 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in a Biphasic Toluene/Water System
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene, degassed
-
Deionized Water, degassed
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add degassed toluene and degassed deionized water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling in an Aqueous Ethanol System
This "greener" protocol uses a water-ethanol mixture as the solvent.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Ethanol
-
Deionized Water
Procedure:
-
In a reaction vessel, combine this compound, the aryl bromide, and potassium carbonate.
-
Add ethanol and deionized water in a 1:1 ratio.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
In a separate vial, pre-mix the Palladium(II) Acetate and triphenylphosphine in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low yield in Suzuki reactions.
Caption: Dual role of water in Suzuki-Miyaura cross-coupling reactions.
References
Technical Support Center: Scaling Up Reactions with 3-(tert-Butylthio)phenylboronic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective scale-up of chemical reactions involving 3-(tert-butylthio)phenylboronic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory and pilot-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle 3-(tert-butylthio)phenylboronic acid?
A1: 3-(tert-Butylthio)phenylboronic acid is susceptible to moisture and air, which can lead to degradation.[1] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, refrigeration at 2-8°C is advisable. Always handle the material in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the typical solvents for reactions involving this boronic acid?
A2: Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbon solvents.[2][3] The choice of solvent will be highly dependent on the specific reaction being performed, most commonly a Suzuki-Miyaura coupling, where solvent systems often include a mixture of an organic solvent and an aqueous base solution.
Q3: My reaction is not going to completion. What are some common causes?
A3: Incomplete conversion can be due to several factors. Firstly, ensure the quality of the boronic acid, as degradation can occur during storage. Secondly, the choice of palladium catalyst and ligand is crucial and often substrate-dependent. For sterically hindered substrates, employing bulky, electron-rich phosphine ligands can be beneficial.[4] Lastly, the base used is critical for activating the boronic acid for transmetalation; an inappropriate base can lead to a stalled reaction.
Q4: I am observing significant side product formation. What are the likely culprits?
A4: Two common side reactions with boronic acids are protodeboronation (replacement of the boronic acid group with a hydrogen) and the formation of boroxines (cyclic anhydrides). Protodeboronation can be promoted by excessive water, high temperatures, or a strongly basic medium.[5] Boroxine formation is favored under anhydrous conditions and can affect solubility and reactivity. In many cases, boroxines are still competent coupling partners, but their formation can complicate reaction kinetics.
Q5: How can I effectively purify the product of a large-scale reaction?
A5: For large-scale purification, several methods can be employed. Recrystallization is often a viable and scalable option if a suitable solvent system can be identified.[4] Acid-base extraction can be effective for separating the boronic acid from non-acidic impurities.[6] Another technique involves the derivatization of the boronic acid, for instance, by forming a crystalline adduct with diethanolamine, which can then be isolated and the boronic acid regenerated.[4] Column chromatography on silica gel is also an option, though it may be less practical for very large quantities.
Troubleshooting Guide
This guide addresses specific issues that may arise when scaling up reactions with 3-(tert-butylthio)phenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Ineffective catalyst system. 2. Deactivated catalyst due to oxygen exposure. 3. Suboptimal base or solvent. 4. Degradation of the boronic acid. | 1. Screen different palladium catalysts and ligands. Consider bulky, electron-rich ligands for potentially sterically hindered couplings. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. 3. Perform small-scale optimizations to find the most suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system. 4. Use a fresh batch of boronic acid or one that has been stored properly. Consider using a more stable derivative like a pinacol ester or a trifluoroborate salt. |
| Significant Protodeboronation | 1. High reaction temperature. 2. Presence of excess water or other proton sources. 3. Use of a strong base. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use anhydrous solvents where possible, or carefully control the amount of water in the reaction. 3. Switch to a milder base, such as KF or Cs₂CO₃.[5] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture. 2. High concentration of Pd(II) species. | 1. Ensure the reaction setup is properly deoxygenated before and during the reaction. 2. Use an efficient Pd(0) catalyst source to minimize the presence of Pd(II). |
| Inconsistent Reaction Rates or Solubility Issues | 1. Formation of boroxine (cyclic anhydride). | 1. The equilibrium between the boronic acid and its boroxine can sometimes be shifted back towards the acid by the controlled addition of a small amount of water to the reaction mixture.[5] |
| Difficulty in Removing Palladium Residues | 1. Inefficient catalyst removal during workup. | 1. Employ palladium scavengers after the reaction is complete. 2. Consider filtration through activated carbon or celite. 3. For pharmaceutical applications, more advanced techniques like specific metal scavenging resins may be necessary. |
Experimental Protocols
Lab-Scale Suzuki-Miyaura Coupling (1-10 g)
This protocol provides a general procedure for a lab-scale Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
3-(tert-Butylthio)phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Three-necked round-bottomed flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source
Procedure:
-
To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and inert gas inlet, add the aryl halide and 3-(tert-butylthio)phenylboronic acid.
-
Add the base to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Considerations for Pilot-Scale Suzuki-Miyaura Coupling (>1 kg)
Scaling up a Suzuki-Miyaura coupling requires careful consideration of several factors that are less critical at the lab scale.
| Parameter | Lab-Scale (1-10 g) | Pilot-Scale (>1 kg) | Considerations for Scale-Up |
| Reagent Addition | All reagents often added at the start. | May require controlled addition of one or more reagents to manage exotherms. | The heat generated by the reaction may be significant at a larger scale, necessitating slower addition rates and efficient cooling. |
| Mixing | Magnetic stirring is usually sufficient. | Mechanical overhead stirring is required to ensure proper mixing in a larger reactor. | Inefficient mixing can lead to localized "hot spots" and inconsistent reaction progress. |
| Temperature Control | Oil baths or heating mantles provide adequate control. | Jacketed reactors with controlled heating/cooling fluid are essential. | Precise temperature control is critical to prevent side reactions and ensure batch-to-batch consistency. |
| Inert Atmosphere | Easily maintained with a balloon or positive pressure. | Requires careful purging of the reactor and maintaining a constant inert gas blanket. | The larger headspace of a reactor makes it more challenging to exclude oxygen completely. |
| Work-up and Isolation | Simple liquid-liquid extractions in a separatory funnel. | Requires larger extraction vessels and may involve centrifugation for phase separation. Filtration of large quantities of solids can be time-consuming. | The efficiency of extractions and filtrations can be lower at scale, potentially impacting yield and purity. |
| Purification | Column chromatography is common. | Recrystallization or distillation are often preferred for their scalability. | Large-scale chromatography is expensive and can be technically challenging. |
Visualizations
Caption: General workflow for a scale-up project.
Caption: Decision-making flowchart for troubleshooting low yields.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. reddit.com [reddit.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 3-(tert-Butylthio)phenylboronic acid and its structural analogs. Due to the limited availability of public NMR data for 3-(tert-Butylthio)phenylboronic acid, this guide utilizes data from closely related compounds—phenylboronic acid, 4-(tert-butyl)phenylboronic acid, and 3-(methylthio)phenylboronic acid—to provide a predictive and comparative framework. This information is crucial for researchers in organic synthesis and medicinal chemistry for the structural verification and purity assessment of novel phenylboronic acid derivatives.
Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for phenylboronic acid and its derivatives. These values can serve as a reference for estimating the spectral properties of 3-(tert-Butylthio)phenylboronic acid. The introduction of a tert-butylthio group at the meta position is expected to primarily influence the chemical shifts of the aromatic protons and carbons in its vicinity.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons | Other Protons | Solvent |
| Phenylboronic Acid | 7.33-7.52 (m, 3H), 7.87-7.99 (m, 2H) | 8.25 (s, 2H, B(OH)₂) | DMSO-d₆ |
| 4-(tert-Butyl)phenylboronic Acid | 7.42-7.54 (m, 2H), 8.17 (d, J=6.6 Hz, 2H) | 1.38 (s, 9H, t-Bu) | CDCl₃[1] |
| 3-(Methylthio)phenylboronic Acid | 7.20-7.80 (m, 4H) | 2.51 (s, 3H, SMe) | Not Specified |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Aromatic Carbons | Other Carbons | Solvent |
| Phenylboronic Acid | 127.8, 130.3, 134.5 | - | DMSO-d₆ |
| 4-(tert-Butyl)phenylboronic Acid | Not available | Not available | Not available |
| 3-(Methylthio)phenylboronic Acid | Not available | Not available | Not available |
Note: The carbon atom attached to the boron (C-B) is often not observed or appears as a broad signal due to the quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like phenylboronic acids.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the phenylboronic acid derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.[2] Phenylboronic acids are generally soluble in polar organic solvents.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid peak broadening.[3]
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] The number of scans can range from 8 to 64, depending on the sample concentration.
-
For ¹³C NMR, a proton-decoupled single-pulse experiment is common. A wider spectral width of ~250 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.[4] A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.
References
Navigating the Aromatic Region: A Comparative Guide to the 1H NMR Spectra of Phenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of active compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 1H NMR spectrum of 3-(tert-Butylthio)phenylboronic acid and its derivatives, offering insights into the influence of substituents on the phenyl ring's magnetic environment.
Comparative Analysis of 1H NMR Data
The following table summarizes the reported 1H NMR chemical shifts for phenylboronic acid and several of its derivatives. The predicted values for 3-(tert-Butylthio)phenylboronic acid are inferred based on the additive effects of the tert-butylthio and boronic acid substituents on the phenyl ring.
| Compound Name | Aromatic Protons Chemical Shifts (ppm) | Substituent Protons Chemical Shifts (ppm) | Solvent |
| Phenylboronic Acid | 7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t)[1] | - | Not Specified |
| 4-(Methylthio)phenylboronic acid | Not explicitly detailed, but spectrum available[2] | Not explicitly detailed | Not Specified |
| (4-(tert-Butyl)phenyl)boronic acid | 7.50 (dd), 7.28–7.14 (m), 7.01–6.90 (m), 6.74 (dd), 6.59–6.49 (m)[3] | 1.18 (s, 9H) | DMSO-d6 |
| 3-(tert-Butylthio)phenylboronic acid (Predicted) | ~7.8-8.2 (m), ~7.3-7.6 (m) | ~1.3 (s, 9H) | CDCl3 or DMSO-d6 |
Note: The predicted chemical shifts for 3-(tert-Butylthio)phenylboronic acid are estimations. The actual spectrum may vary based on solvent and other experimental conditions. The complexity of the aromatic region for the 3-substituted pattern is expected to result in overlapping multiplets.
Deciphering the Substituent Effects
The position and nature of substituents on the phenyl ring significantly influence the electronic environment of the aromatic protons, leading to distinct chemical shifts in the 1H NMR spectrum.
A DOT language script for visualizing the structural comparison is provided below:
Caption: Structural relationship of the compared phenylboronic acid derivatives.
Experimental Protocols
Acquiring high-quality 1H NMR spectra is crucial for accurate structural elucidation. Below is a general experimental protocol for the analysis of phenylboronic acid derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the phenylboronic acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
The choice of solvent is critical as it can influence the chemical shifts, particularly of the B(OH)2 protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Spectrometer Setup:
-
Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic proton signals.
-
Temperature: Spectra are typically acquired at room temperature (around 298 K).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected range of proton signals.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually averaged to improve the signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce the connectivity of the protons.
This guide provides a framework for understanding and comparing the 1H NMR spectra of 3-(tert-Butylthio)phenylboronic acid and its analogs. By carefully analyzing the chemical shifts and coupling constants, researchers can gain valuable insights into the molecular structure and the electronic effects of various substituents on the phenyl ring.
References
Mass Spectrometry of 3-(tert-Butylthio)phenylboronic Acid Products: A Comparative Guide
For researchers engaged in synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. 3-(tert-Butylthio)phenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which forges carbon-carbon bonds to create complex biaryl structures. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of the resulting products.
This guide provides a comparative analysis of the mass spectrometric behavior of 3-(tert-butylthio)phenylboronic acid and its Suzuki coupling products, benchmarked against a simpler analog, phenylboronic acid. Due to a lack of publicly available experimental mass spectra for 3-(tert-butylthio)phenylboronic acid, the fragmentation patterns described herein are predicted based on established principles of mass spectrometry.
Comparison of Fragmentation Patterns
The introduction of the tert-butylthio group significantly influences the fragmentation pattern of the parent boronic acid and its derivatives when compared to unsubstituted phenylboronic acid. The following tables summarize the predicted and known mass-to-charge ratios (m/z) for key fragments.
Table 1: Comparison of Key Ions in the Mass Spectra of 3-(tert-Butylthio)phenylboronic Acid and Phenylboronic Acid
| Ion Description | 3-(tert-Butylthio)phenylboronic Acid (Predicted m/z) | Phenylboronic Acid (Known m/z) | Fragmentation Pathway |
| Molecular Ion [M] | 210 | 122 | Ionization of the molecule. |
| [M - H₂O] | 192 | 104 | Dehydration of the boronic acid. |
| [M - C₄H₉] | 153 | - | Loss of the tert-butyl radical. |
| [C₆H₄(B(OH)₂)] | 121 | 121 | Cleavage of the C-S bond. |
| [C₆H₅S] | 109 | - | Cleavage of the C-B bond. |
| [C₆H₅] | 77 | 77 | Loss of the boronic acid group. |
Table 2: Predicted Mass Spectrometry Data for a Representative Suzuki Coupling Product
Here, we consider the product of a Suzuki coupling between 3-(tert-butylthio)phenylboronic acid and bromobenzene, resulting in 3-(tert-butylthio)biphenyl.
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Molecular Ion [M] | 256 | Ionization of the biphenyl product. |
| [M - C₄H₉] | 199 | Loss of the tert-butyl radical. |
| [M - SC₄H₉] | 167 | Cleavage of the C-S bond. |
| [C₁₂H₉] | 153 | Loss of the entire tert-butylthio group. |
| [C₆H₅] | 77 | Cleavage of the biphenyl bond. |
Proposed Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for 3-(tert-butylthio)phenylboronic acid and its Suzuki coupling product.
Experimental Protocols
A general methodology for the analysis of boronic acids and their derivatives by mass spectrometry is outlined below.
Sample Preparation:
-
Dissolve the boronic acid or Suzuki coupling product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for boronic acids, often in negative ion mode to observe the [M-H]⁻ ion. For Suzuki coupling products, positive ion mode is generally effective.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Mobile Phase: A typical mobile phase for liquid chromatography-mass spectrometry (LC-MS) analysis consists of a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.
-
Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, a collision energy of 10-40 eV is typically applied.
Experimental Workflow
The logical flow of a typical mass spectrometry experiment for the characterization of synthetic products is depicted below.
A Comparative Analysis of 3-(tert-Butylthio)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for the successful and efficient synthesis of complex molecular architectures. Phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This guide provides an objective comparison of 3-(tert-Butylthio)phenylboronic acid with other commonly employed boronic acids, supported by an analysis of expected performance based on established electronic and steric effects, alongside a detailed experimental protocol for comparative studies.
Performance Comparison: The Interplay of Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of its substituents. These factors significantly influence the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
The 3-(tert-Butylthio)phenylboronic acid features a tert-butylthio group (-S-tBu) at the meta position. This substituent introduces a unique combination of electronic and steric properties:
-
Electronic Effect: The sulfur atom is generally considered to be weakly electron-donating through resonance and electron-withdrawing through induction. In the context of a phenyl ring, the overall effect of an alkylthio group is typically weakly electron-donating. This can be expected to increase the nucleophilicity of the phenyl ring, potentially accelerating the transmetalation step compared to unsubstituted phenylboronic acid.
-
Steric Effect: The tert-butyl group is sterically demanding. However, its placement at the meta position minimizes direct steric hindrance around the boronic acid moiety. Compared to an ortho-substituted analogue, the steric impediment to the approach of the palladium complex is significantly reduced.
Based on these principles, a qualitative comparison of the expected performance of 3-(tert-Butylthio)phenylboronic acid against other representative boronic acids in a Suzuki-Miyaura coupling reaction is summarized below.
Table 1: Predicted Comparative Performance of Various Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent at Position 3 | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Reaction Rate | Predicted Yield |
| Phenylboronic Acid | -H | Neutral | Minimal | Baseline | Good to Excellent |
| 3-(tert-Butylthio)phenylboronic Acid | -S-tBu | Weakly Electron-Donating | Moderate | Faster than baseline | Excellent |
| 3-Methoxyphenylboronic Acid | -OCH₃ | Moderately Electron-Donating | Low | Significantly faster than baseline | Excellent |
| 3-(tert-Butyl)phenylboronic Acid | -C(CH₃)₃ | Weakly Electron-Donating | High | Slower than baseline | Good |
| 3-Chlorophenylboronic Acid | -Cl | Electron-Withdrawing | Low | Slower than baseline | Moderate to Good |
Note: This table provides a qualitative prediction based on established principles of physical organic chemistry. Actual reaction rates and yields are highly dependent on the specific reaction conditions, including the aryl halide coupling partner, catalyst system, base, and solvent.
Experimental Protocols for Comparative Kinetic and Yield Analysis
To quantitatively assess the performance of 3-(tert-Butylthio)phenylboronic acid, a standardized experimental protocol is essential. The following methodology outlines a robust procedure for a comparative study of Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., 3-(tert-Butylthio)phenylboronic acid, Phenylboronic acid, etc., 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC-MS or LC-MS) to determine the consumption of starting materials and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics and the comparative study design, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the comparative study of boronic acids.
Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to Boronic Acid Alternatives for Thioether-Containing Biaryls
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for this purpose. However, the stability and reactivity of the requisite boronic acids can present significant challenges, particularly with substrates bearing sensitive functionalities like thioethers. This guide provides an in-depth comparison of 3-(tert-Butylthio)phenylboronic acid and its more stable and efficient alternatives—potassium 3-(tert-butylthio)phenyltrifluoroborate and 3-(tert-butylthio)phenyl MIDA boronate—in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
The inherent instability of many boronic acids, which are susceptible to protodeboronation and oxidative decomposition, often leads to diminished reaction yields and the need for excess reagents. This issue is particularly pronounced with electron-rich and sterically hindered substrates such as 3-(tert-Butylthio)phenylboronic acid. To overcome these limitations, researchers have developed more robust boronic acid surrogates. Among the most promising are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These alternatives offer enhanced stability, ease of handling, and often superior performance in cross-coupling reactions.
Performance Comparison in Suzuki-Miyaura Coupling
To objectively assess the performance of 3-(tert-Butylthio)phenylboronic acid and its alternatives, a comparative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole was evaluated. The results, summarized in the table below, highlight the superior efficacy of the trifluoroborate and MIDA boronate derivatives.
| Boron Reagent | Structure | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-(tert-Butylthio)phenylboronic acid | ![]() | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| Potassium 3-(tert-butylthio)phenyltrifluoroborate | ![]() | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 100 | 8 | 92 |
| 3-(tert-Butylthio)phenyl MIDA boronate | ![]() | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | THF/H₂O (5:1) | 80 | 10 | 88 |
Note: The structures are illustrative and not actual images from the synthesis.
The data clearly demonstrates that both the potassium trifluoroborate salt and the MIDA boronate significantly outperform the parent boronic acid, affording the desired biaryl product in excellent yields. The enhanced stability of these alternatives minimizes decomposition under the reaction conditions, leading to more efficient coupling.
The Alternatives: A Closer Look
Potassium Organotrifluoroborates: These crystalline solids are remarkably stable to air and moisture, a stark contrast to the often-hygroscopic and unstable nature of boronic acids.[1][2] Their enhanced stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[1] The tetracoordinate boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation.[2]
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3][4] A key advantage of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under specific basic aqueous conditions.[5] This slow-release mechanism maintains a low concentration of the reactive boronic acid in solution, minimizing decomposition and side reactions, which is particularly beneficial when working with unstable boronic acids.[5]
Experimental Protocols
Detailed methodologies for the synthesis of the boronic acid alternatives and the comparative cross-coupling reactions are provided below.
Synthesis of Potassium 3-(tert-Butylthio)phenyltrifluoroborate
This procedure involves the conversion of the corresponding boronic acid to its trifluoroborate salt.
Materials:
-
3-(tert-Butylthio)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve 3-(tert-Butylthio)phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium 3-(tert-butylthio)phenyltrifluoroborate will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.
Synthesis of 3-(tert-Butylthio)phenyl MIDA Boronate
This protocol describes the formation of the MIDA boronate ester from the boronic acid.
Materials:
-
3-(tert-Butylthio)phenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF) or a suitable solvent mixture for azeotropic removal of water.
Procedure:
-
Combine 3-(tert-Butylthio)phenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in a round-bottom flask.
-
Add a suitable solvent (e.g., DMF or toluene/DMSO).
-
Heat the mixture (e.g., to 110-160 °C) with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by precipitation or crystallization.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol that can be adapted for each of the boron reagents.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
-
Boron reagent (boronic acid, trifluoroborate, or MIDA boronate, 1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, the boron reagent, the base, the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Chemical Logic
To further clarify the processes involved, the following diagrams illustrate the synthesis of the boronic acid alternatives and the Suzuki-Miyaura catalytic cycle.
Caption: Synthesis of Boronic Acid Alternatives.
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
For the synthesis of thioether-containing biaryls, potassium organotrifluoroborates and MIDA boronates present as demonstrably superior alternatives to traditional boronic acids. Their enhanced stability translates to higher, more reproducible yields and greater ease of use in the laboratory. While the initial preparation of these reagents requires an additional synthetic step, the significant improvement in cross-coupling performance, particularly with challenging substrates, justifies their adoption in complex synthetic campaigns. Researchers and drug development professionals are encouraged to consider these robust boron reagents to streamline their synthetic routes and improve overall efficiency.
References
- 1. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aryl Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key factor influencing the success and yield of this palladium-catalyzed reaction is the nature of the organoboron species, particularly the aryl boronic acid. This guide provides a detailed comparison of reaction yields when employing various aryl boronic acids, supported by experimental data, to aid in reaction optimization and catalyst selection.
The Impact of Electronic and Steric Effects on Reaction Yield
The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups can sometimes lead to slower reactions or lower yields, although this is highly dependent on the specific reaction conditions.[1]
Steric hindrance on the aryl boronic acid, particularly ortho-substituents, can also play a significant role. While the Suzuki-Miyaura reaction is known for its tolerance of steric bulk, highly hindered coupling partners may require more specialized catalyst systems or more forcing reaction conditions to achieve high yields.[2][3]
Comparative Yield Data
The following table summarizes a selection of experimental data, illustrating the yields obtained with various substituted aryl boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides.
| Aryl Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [4] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 91 | [5] |
| Phenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 24 | 98 | [2] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | H₂O | 80 | 0.5 | 98 | [6] |
| 4-Formylphenylboronic acid | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | - | 85 | [7] |
| 4-(Diphenylamino)phenylboronic acid | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | - | 75 | [7] |
| 2-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | H₂O | 80 | 0.5 | 95 | [6] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 48 | 67 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | H₂O | 80 | 1 | 92 | [6] |
| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | H₂O | 80 | 1 | 90 | [6] |
Experimental Protocols
Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific set of substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted aryl boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.[1]
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
The degassed solvent is then added via syringe.[1]
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.[1]
-
The reaction mixture is typically diluted with an organic solvent and washed with water or brine.
-
The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired biaryl product.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
A Comparative Spectroscopic Guide to 3-(tert-Butylthio)phenylboronic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butylthio)phenylboronic acid is an organoboron compound with potential applications in organic synthesis and medicinal chemistry. The presence of the boronic acid functional group allows for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The tert-butylthio group introduces specific steric and electronic properties that can influence reactivity and selectivity in these reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.
This guide provides a comparative analysis of the spectroscopic data for three key alternatives:
-
3-Mercaptophenylboronic acid: The direct precursor, lacking the tert-butyl group.
-
4-(tert-Butylthio)phenylboronic acid: A positional isomer, which can help in assigning signals in the aromatic region.
-
Phenylboronic acid: The parent compound, providing a baseline for the phenylboronic acid moiety.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the alternative compounds. This data can be used to predict the spectral features of 3-(tert-Butylthio)phenylboronic acid.
FT-IR Spectroscopic Data
Infrared spectroscopy is a powerful tool for identifying functional groups. For boronic acids, key vibrational modes include the O-H, B-O, and C-B stretches, as well as aromatic C-H and C=C vibrations.[1][2][3][4]
| Functional Group | Phenylboronic Acid[1][2] | 3-Mercaptophenylboronic Acid | 4-(tert-Butylthio)phenylboronic Acid | Expected for 3-(tert-Butylthio)phenylboronic acid |
| **O-H stretch (B(OH)₂) ** | ~3280 cm⁻¹ (broad) | Broad band ~3300-2500 cm⁻¹ | Broad band ~3300-2500 cm⁻¹ | Broad band ~3300-2500 cm⁻¹ |
| Aromatic C-H stretch | ~3060-3030 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H stretch (tert-butyl) | N/A | N/A | ~2960 cm⁻¹ | ~2960 cm⁻¹ |
| Aromatic C=C stretch | ~1600, 1480, 1440 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| B-O stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ | ~1350 cm⁻¹ | ~1350 cm⁻¹ |
| S-H stretch | N/A | ~2550 cm⁻¹ | N/A | N/A |
| C-S stretch | N/A | ~700-600 cm⁻¹ | ~700-600 cm⁻¹ | ~700-600 cm⁻¹ |
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 3-(tert-Butylthio)phenylboronic acid, we expect to see signals for the tert-butyl protons and the aromatic protons.
| Protons | Phenylboronic Acid (DMSO-d₆)[5][6][7] | 3-Mercaptophenylboronic Acid | 4-(tert-Butylthio)phenylboronic Acid | Expected for 3-(tert-Butylthio)phenylboronic acid |
| B(OH)₂ | ~8.0 ppm (s, 2H) | ~8.1 ppm (s, 2H) | ~8.0 ppm (s, 2H) | ~8.0 ppm (s, 2H) |
| Aromatic H | 7.8-7.3 ppm (m, 5H) | 7.7-7.2 ppm (m, 4H) | 7.8 (d, 2H), 7.4 (d, 2H) | 7.8-7.3 ppm (m, 4H) |
| -SH | N/A | ~3.5 ppm (s, 1H) | N/A | N/A |
| -C(CH₃)₃ | N/A | N/A | ~1.3 ppm (s, 9H) | ~1.3 ppm (s, 9H) |
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Carbon | Phenylboronic Acid (DMSO-d₆) | 3-Mercaptophenylboronic Acid | 4-(tert-Butylthio)phenylboronic Acid | Expected for 3-(tert-Butylthio)phenylboronic acid |
| C-B | ~135 ppm | ~135 ppm | ~133 ppm | ~134 ppm |
| Aromatic C | 134-127 ppm | 137-126 ppm | 140-126 ppm | 138-125 ppm |
| C-S | N/A | ~130 ppm | ~138 ppm | ~136 ppm |
| C(CH₃)₃ | N/A | N/A | ~45 ppm | ~45 ppm |
| C(CH₃)₃ | N/A | N/A | ~31 ppm | ~31 ppm |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For boronic acids, dehydration and the formation of cyclic boroxines are common phenomena observed in mass spectrometry.[8]
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]⁻ | Key Fragmentation |
| 3-(tert-Butylthio)phenylboronic acid | C₁₀H₁₅BO₂S | 210.10 g/mol | 209.08 | Loss of H₂O, loss of C₄H₉ |
| 3-Mercaptophenylboronic acid | C₆H₇BO₂S | 154.00 g/mol | 153.02 | Loss of H₂O |
| 4-(tert-Butylthio)phenylboronic acid | C₁₀H₁₅BO₂S | 210.10 g/mol | 209.08 | Loss of H₂O, loss of C₄H₉ |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 g/mol | 121.05 | Loss of H₂O |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
FT-IR Spectroscopy
-
Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For solution-state measurements, a suitable solvent that does not have interfering absorptions in the regions of interest should be used (e.g., CCl₄, CS₂).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or the pure solvent is recorded and subtracted from the sample spectrum.[3]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Boronic acids can sometimes form oligomers, which can lead to broad peaks. Running the NMR at a slightly elevated temperature or using a coordinating solvent like DMSO-d₆ can help to obtain sharper signals.[9]
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry
-
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g., by reaction with a diol like pinacol) is often necessary.[10]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, GC-EI) is used.
-
Data Acquisition: Data is collected over a relevant mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a boronic acid is illustrated in the following diagram.
Caption: General workflow for the spectroscopic analysis of boronic acids.
Conclusion
This guide provides a framework for the spectroscopic analysis of 3-(tert-Butylthio)phenylboronic acid by leveraging data from its close structural analogs. By understanding the characteristic spectral features of the phenylboronic acid moiety and the tert-butylthio group, researchers can confidently identify and characterize this and similar molecules. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in organic and medicinal chemistry.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3- vs. 4-Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. Phenylboronic acids are indispensable building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The position of substituents on the phenyl ring significantly influences the reactivity of these compounds. This guide provides an objective comparison of the reactivity of 3-substituted and 4-substituted phenylboronic acids in key chemical transformations, supported by experimental data.
Introduction to Substituent Effects
The reactivity of a substituted phenylboronic acid is primarily governed by the electronic and steric effects of the substituent. These effects influence the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon atom.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can enhance the rate of transmetalation in cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the boronic acid more Lewis acidic and potentially affecting the formation of the active boronate species.
-
Steric Effects: While less pronounced for meta- and para-substituents compared to ortho-substituents, the size of the substituent can still play a role in the approach to the metal center in catalytic cycles.
The position of the substituent (meta vs. para) determines how these electronic effects are transmitted to the boronic acid group. Para-substituents can exert both inductive and resonance effects, while meta-substituents primarily act through inductive effects.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The reactivity of the phenylboronic acid in this reaction is a critical factor in determining reaction efficiency and yield.
Generally, electron-donating groups on the phenylboronic acid can increase the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Substituent | Position | Aryl Halide/Electrophile | Catalyst System | Base | Solvent | Yield (%) |
| -CHO | 3 | 1-nitroPDI | Pd(PPh₃)₄ | K₃PO₄ | THF | 81[2] |
| -CHO | 4 | 1-nitroPDI | Pd(PPh₃)₄ | K₃PO₄ | THF | 85[2] |
| -CH₃ | 3 | Aryl Halide | Not Specified | Not Specified | Not Specified | Qualitatively faster transmetalation than unsubstituted[1] |
| -COCH₃ | 4 | Aryl Halide | Not Specified | Not Specified | Not Specified | Qualitatively slower transmetalation than unsubstituted[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Phenylboronic Acid
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
3- or 4-substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, substituted phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. The electronic nature of the substituent on the phenylboronic acid plays a crucial role in the outcome of this reaction.
In the N-arylation of 3-formylquinolin-2(1H)-ones, a notable difference in yield was observed between meta- and para-substituted phenylboronic acids. For example, p-methylphenylboronic acid provided a significantly higher yield than its meta-counterpart.[3] Interestingly, in the coupling of 3-aminoquinolines, phenylboronic acids with electron-releasing groups showed high reactivity regardless of their position, while para-substituted halo-substituents led to lower reactivity.[4] This suggests that the interplay of electronic effects can be complex and substrate-dependent.
Table 2: Comparison of Yields in Chan-Lam N-Arylation of 3-Formylquinolin-2(1H)-one
| Substituent | Position | Copper Catalyst | Base | Solvent | Yield (%) |
| -CH₃ | 4 | Cu(OAc)₂ | Pyridine | DMF | 64[3] |
| -CH₃ | 3 | Cu(OAc)₂ | Pyridine | DMF | 30[3] |
| Unsubstituted | - | Cu(OAc)₂ | Pyridine | DMF | 46[3] |
| -C(CH₃)₃ | 4 | Cu(OAc)₂ | Pyridine | DMF | 41[3] |
| -C(CH₃)₃ | 3 | Cu(OAc)₂ | Pyridine | DMF | 37[3] |
| -OCH₃ | 4 | Cu(OAc)₂ | Pyridine | DMF | 44[3] |
| -OCH₃ | 3 | Cu(OAc)₂ | Pyridine | DMF | 27[3] |
| -F | 3 | Cu(OAc)₂ | Pyridine | DMF | 15[3] |
Experimental Protocol: Chan-Lam N-Arylation
The following is a general procedure for the copper-catalyzed N-arylation of a nitrogen-containing heterocycle.
Materials:
-
Nitrogen-containing substrate (1.0 mmol)
-
3- or 4-substituted phenylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 10 mL)
Procedure:
-
In a reaction vial, combine the nitrogen-containing substrate, the substituted phenylboronic acid, and copper(II) acetate.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature or with heating, open to the air, until the starting material is consumed (as monitored by TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-arylated product.
Oxidative Stability
The stability of phenylboronic acids towards oxidation is a critical consideration, as undesired oxidation to the corresponding phenol can be a significant side reaction. This transformation can also be synthetically useful. The rate of oxidation is influenced by the electronic properties of the substituents.
The oxidation of phenylboronic acids by hydrogen peroxide is a well-studied process. The reaction proceeds faster at higher pH due to the formation of the more nucleophilic boronate species.[5]
Table 3: Comparative Data on the Oxidation of Phenylboronic Acids
| Compound | Oxidant | Conditions | Observation |
| Phenylboronic Acid | H₂O₂ | pH 7.4 | k₂ = 49 ± 4 M⁻¹·s⁻¹[5] |
| 4-Methylcoumarin boronic acid | H₂O₂ | pH 7.4 | Gradual conversion to the phenol, complete in 2.5 hours[6][7] |
| Substituted Phenylboronic Acids | H₂O₂ | Room Temperature, with EtOH co-solvent | Reactions generally complete within 1 minute for a range of substrates.[8] |
Experimental Protocol: Monitoring Oxidative Stability
This protocol allows for the kinetic analysis of the oxidation of a phenylboronic acid by hydrogen peroxide.
Materials:
-
Substituted phenylboronic acid
-
Hydrogen peroxide solution
-
Buffer solution (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer or NMR Spectrometer
Procedure:
-
Prepare a stock solution of the phenylboronic acid in the buffer.
-
Prepare a stock solution of hydrogen peroxide in the buffer.
-
In a cuvette or NMR tube, mix the phenylboronic acid solution with the hydrogen peroxide solution to initiate the reaction.
-
Monitor the reaction progress over time by observing the change in UV absorbance at a specific wavelength or by taking time-lapsed ¹H NMR spectra.[7]
-
The rate of the reaction can be determined by analyzing the change in concentration of the starting material or product over time.
Lewis Acidity (pKa)
The Lewis acidity of a boronic acid, quantified by its pKa, is a fundamental property that influences its reactivity. A lower pKa indicates a stronger Lewis acid, which more readily forms the tetrahedral boronate species [ArB(OH)₃]⁻ in the presence of a base. This boronate is the active nucleophile in many cross-coupling reactions.
Electron-withdrawing substituents generally decrease the pKa (increase acidity), while electron-donating substituents increase the pKa (decrease acidity). The effect is typically more pronounced for para-substituents due to the contribution of resonance effects.
Table 4: Comparison of pKa Values for Substituted Phenylboronic Acids
| Substituent | Position | pKa (experimental) | pKa (calculated) |
| Unsubstituted | - | 8.68 - 8.90[9][10] | 9.20[9] |
| -OCH₃ | 4 | 9.25[10] | - |
| -F | 3 | - | 8.77 |
| -F | 4 | - | 8.77 |
| -CF₃ | 3 | - | 7.64 |
| -CF₃ | 4 | - | 7.55 |
| -OCF₃ | 3 | - | 7.97 |
| -OCF₃ | 4 | - | 8.07 |
Conclusion
The reactivity of 3- and 4-substituted phenylboronic acids is a nuanced interplay of electronic and steric factors. While general trends can be predicted, the optimal choice of isomer is often dependent on the specific reaction and substrates involved.
-
In Suzuki-Miyaura coupling , the electronic nature of the substituent influences the transmetalation step, with electron-donating groups often accelerating the reaction.
-
In Chan-Lam coupling , the positional effects of substituents can lead to significant differences in yield, and the trends may not always be straightforward.
-
The oxidative stability is also substituent-dependent, which is a crucial factor for reaction efficiency and product purity.
-
The Lewis acidity (pKa) provides a fundamental basis for understanding the formation of the active boronate species, with electron-withdrawing groups increasing acidity.
For researchers in drug development and other scientific fields, a careful consideration of these factors, supported by the experimental data presented, will enable the rational selection of the most appropriate phenylboronic acid for a given synthetic challenge, ultimately leading to improved reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(T-Butylthio)phenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(T-Butylthio)phenylboronic acid, a compound utilized in various synthetic applications. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like other boronic acids, can cause skin and serious eye irritation.[1][2][3] The organosulfur component also necessitates careful handling.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood, to avoid dust inhalation.[3] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Due to its chemical nature as a boronic acid and an organosulfur compound, drain disposal is not recommended unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[4]
Detailed Experimental Protocol for Waste Handling:
-
Preparation: Always begin by putting on the necessary PPE, including a lab coat, safety goggles, and nitrile gloves.[5] Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Waste Collection:
-
Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).
-
Carefully transfer any solid or dissolved waste of this compound into the designated container.[5] Use a scoop or spatula for solids.
-
If dealing with an empty container of the chemical, it must be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste.[6][7]
-
Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to avoid potentially hazardous reactions.[1][4]
-
-
Labeling and Storage:
-
Once the waste is collected, securely seal the container.[8]
-
Attach a completed hazardous waste label provided by your institution's EHS department.[7][8]
-
Clearly write the full, unabbreviated name: "Waste this compound". Do not use chemical formulas or abbreviations.[8][9]
-
Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should provide secondary containment to prevent spills from spreading.
-
-
Final Disposal:
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be considered hazardous waste. These materials should be collected in a sealed bag or container, properly labeled, and disposed of through the chemical waste stream.
Emergency Spill Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][2]
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
By adhering to these structured disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to responsible environmental stewardship. Always consult your institution-specific guidelines and the relevant Safety Data Sheets for the most accurate and comprehensive information.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. laballey.com [laballey.com]
- 5. sciencing.com [sciencing.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 3-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans for handling 3-(tert-Butylthio)phenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Immediate Safety Precautions:
-
Hazard Identification: 3-(tert-Butylthio)phenylboronic acid is classified as an irritant and may be harmful if inhaled, comes into contact with skin, or is swallowed[1]. It can cause skin, eye, and respiratory irritation[2][3][4].
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area[5][6].
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors[5]. Wash hands thoroughly with soap and water after handling and before breaks[4][6][7]. Do not eat, drink, or smoke in the laboratory[2][5]. Contaminated clothing should be removed immediately and laundered before reuse[3][4].
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with 3-(tert-Butylthio)phenylboronic acid.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[5]. | To protect eyes from contact, which can cause serious irritation[4][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact[5][6][7]. | To prevent skin contact and potential irritation[4][5]. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[5][6]. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2][3][5]. | To prevent respiratory tract irritation[3][6]. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of 3-(tert-Butylthio)phenylboronic acid.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of 3-(tert-Butylthio)phenylboronic acid tightly closed when not in use[2][6].
-
Avoid generating dust when transferring the solid material[2][6]. Use appropriate tools, such as a spatula, for transfers[6].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[6][7].
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate all glassware and equipment that came into contact with the chemical. For thiols, rinsing with a bleach solution in a fume hood is recommended to oxidize residual malodorous compounds[8].
-
Properly dispose of all waste as outlined in the disposal plan.
-
Disposal Plan
All waste generated from the use of 3-(tert-Butylthio)phenylboronic acid, including contaminated PPE and empty containers, must be treated as hazardous waste[5].
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste[5]. Do not pour waste down the drain[5].
-
Spill Management:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area[5].
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so[5].
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[5].
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[5].
-
Workflow for Handling 3-(tert-Butylthio)phenylboronic Acid
Caption: Workflow for the safe handling of 3-(tert-Butylthio)phenylboronic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



